DL-2-Indanylglycine
Description
BenchChem offers high-quality DL-2-Indanylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-2-Indanylglycine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
191.3 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
Therapeutic Potential of Indanylglycine Scaffolds in Precision Drug Design
Executive Summary
The transition from flexible peptide leads to bioavailable small molecules is a central challenge in modern drug discovery. Indanylglycine (specifically 2-aminoindan-2-carboxylic acid, or Aic) represents a critical class of conformationally constrained amino acids (CCAAs). By integrating the
This guide analyzes the therapeutic utility of indanylglycine derivatives, focusing on their role as Metabotropic Glutamate Receptor (mGluR) ligands and peptidomimetic building blocks . It provides actionable protocols for synthesis and pharmacological validation, grounded in the principle that rigidity confers selectivity.
Part 1: Structural Mechanics & Pharmacophore Engineering
The Principle of Conformational Constraint
In native peptides, the rotation of the phenyl ring in Phenylalanine (Phe) or Phenylglycine (Phg) creates a high entropic penalty upon binding to a receptor. Indanylglycine mitigates this by fusing the side chain to the backbone.
-
Phenylalanine (Phe): Highly flexible side chain (
rotation). -
Phenylglycine (Phg): Restricted rotation, but backbone still flexible.
-
Indanylglycine (Aic): The
angle is fixed by the 5-membered ring fusion. The and angles are severely restricted, populating regions of the Ramachandran plot associated with helical or turn structures.
Therapeutic Implication: This constraint reduces the entropic cost of binding (
Target Class: Glutamate Receptors (mGluRs & NMDA)
Indanylglycine derivatives act as rigid analogues of glutamate and glycine.
-
mGluR Modulation: The "Venus Flytrap" domain (VFT) of mGluRs accommodates amino acids. Bulky, rigid analogs like indanylglycine can discriminate between subtypes (e.g., mGluR2 vs. mGluR1) by clashing with non-conserved residues in the binding pocket.
-
NMDA Glycine Site: The co-agonist site on the GluN1 subunit accepts Glycine.[2] Substitution at the
-carbon generally reduces efficacy (creating antagonists) or alters partial agonism. Indanylglycine derivatives serve as probes to map the steric tolerance of this pocket.
Part 2: Experimental Protocols
Protocol A: Stereoselective Synthesis of 2-Aminoindan-2-carboxylic Acid (Aic)
Rationale: The Bucherer-Bergs reaction is the standard for accessing sterically hindered amino acids where the Strecker synthesis might fail due to reversibility or steric bulk.
Reagents:
-
2-Indanone (Starting material)
-
Ammonium Carbonate (
) -
Potassium Cyanide (KCN)
-
Ethanol/Water (1:1 v/v)
-
Sodium Hydroxide (NaOH)
Workflow:
-
Hydantoin Formation:
-
Dissolve 2-indanone (10 mmol) in Ethanol/Water (20 mL).
-
Add
(40 mmol) and KCN (20 mmol). -
Heat to 60°C in a sealed pressure tube for 24 hours. Critical: The sealed tube prevents loss of ammonia and HCN, driving the equilibrium toward the hydantoin.
-
Cool and acidify with HCl to precipitate the spiro-hydantoin intermediate. Filter and wash with cold water.
-
-
Hydrolysis:
-
Suspend the hydantoin in 3M NaOH (30 mL).
-
Reflux at 110°C for 48 hours. Note: The spiro-fusion makes the hydantoin ring highly stable; extended reflux is required for ring opening.
-
Neutralize with concentrated HCl to pH 6.0 (isoelectric point).
-
Precipitate the crude amino acid.
-
-
Purification:
-
Recrystallize from water/ethanol to yield pure Aic.
-
Yield Expectation: 60-75%.
-
Protocol B: Radioligand Binding Assay (mGluR Selectivity)
Rationale: To validate the affinity of the synthesized indanylglycine derivative against mGluR subtypes.
Materials:
-
Membranes from CHO cells stably expressing mGluR2 (Target) or mGluR1 (Counter-screen).
-
Radioligand:
-LY341495 (High affinity antagonist, nM). -
Assay Buffer: 10 mM HEPES, 1 mM
, pH 7.4.
Step-by-Step:
-
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to 20
g protein/well. -
Incubation:
-
In a 96-well plate, add:
-
25
L Test Compound (Indanylglycine derivative, to M). -
25
L -LY341495 (Final conc. 2 nM). -
150
L Membrane suspension.
-
-
Non-Specific Binding (NSB): Define using 1 mM L-Glutamate.
-
-
Equilibrium: Incubate at Room Temperature for 60 minutes with gentle shaking.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to determine
and calculate using the Cheng-Prusoff equation.
Part 3: Visualization & Logic
Synthesis Logic Flow
The following diagram illustrates the chemical transformation from ketone to the constrained amino acid.
Caption: Figure 1: Step-by-step synthesis of Aic via Bucherer-Bergs reaction, highlighting the critical spiro-hydantoin intermediate.
Mechanism of Action: mGluR Modulation
The following diagram details how indanylglycine ligands modulate the G-protein signaling pathway in mGluR2/3 (Group II) receptors.
Caption: Figure 2: Signal transduction pathway for Group II mGluRs. Indanylglycine binding inhibits Adenylyl Cyclase via Gi/o coupling.
Part 4: Comparative Data Analysis
The table below compares the physicochemical properties of Indanylglycine (Aic) against its flexible counterparts.
| Property | Phenylalanine (Phe) | Phenylglycine (Phg) | Indanylglycine (Aic) | Therapeutic Advantage |
| Side Chain Rotation | Free ( | Restricted ( | Locked (Cyclic) | High affinity (Low |
| Backbone Flexibility | High | Moderate | Rigid | Stabilizes |
| Proteolytic Stability | Low | Moderate | High | Resists enzymatic degradation |
| mGluR Selectivity | Low (Promiscuous) | Moderate | High | Steric bulk excludes off-targets |
| Lipophilicity | Moderate | Moderate | Enhanced | Improved Blood-Brain Barrier (BBB) crossing |
Part 5: References
-
Structure-activity relationships of phenylglycine derivatives at mGluRs. Source: PubMed (NIH) URL:[Link]
-
Conformational Restriction in Medicinal Chemistry. Source: MDPI (Molecules) URL:[Link]
-
NMDA Receptor Glycine Site Pharmacology. Source: Frontiers in Pharmacology URL:[Link]
Sources
Conformational Restriction via DL-2-Indanylglycine: A Technical Guide to Synthesis, Resolution, and Application
The following technical guide details the role of DL-2-Indanylglycine (Igl) in conformational restriction, designed for researchers in medicinal chemistry and peptide therapeutics.
Executive Summary
In peptide drug discovery, the flexibility of natural amino acids often leads to high entropic penalties upon receptor binding, reducing affinity and metabolic stability. DL-2-Indanylglycine (Igl) serves as a rigid, non-proteinogenic analogue of Phenylalanine (Phe). By constraining the side-chain rotation within a bicyclic indane system, Igl "pre-organizes" the peptide backbone and side chain into a bioactive conformation. This guide covers the structural mechanics, synthesis, enzymatic resolution, and solid-phase incorporation of Igl, providing a roadmap for its use in high-affinity peptidomimetics.
Part 1: Structural Basis of Restriction
The "Entropy Trap" Mechanism
The primary utility of Igl is the restriction of the
Igl incorporates the
-
Locks
: The rotation around the bond is severely restricted due to the steric clash of the fused ring system with the peptide backbone. -
Fixes
: The aromatic ring orientation is fixed relative to the , eliminating the "flip" often seen in Phe. -
Hydrophobic Bulk: The indane ring increases the buried hydrophobic surface area, enhancing Van der Waals interactions in S1/S2 pockets.
Visualization: The Conformational Lock
The following diagram illustrates the thermodynamic advantage of using Igl over Phe.
Caption: Comparative thermodynamics of binding. Igl reduces the entropic penalty of binding by pre-organizing the side chain, leading to a more favorable change in Free Energy (
Part 2: Synthesis and Enzymatic Resolution
Commercially available Igl is often sold as a racemic mixture (DL-Igl). Critical Warning: Using racemic Igl in Solid Phase Peptide Synthesis (SPPS) will generate diastereomeric peptide mixtures (
Synthesis via Bucherer-Bergs Reaction
The standard route starts from 2-indanone.
-
Reagents: 2-Indanone, Potassium Cyanide (KCN), Ammonium Carbonate
. -
Conditions: 50% Ethanol/Water,
C, 24h. -
Intermediate: Indane-spiro-hydantoin.
-
Hydrolysis: The hydantoin is hydrolyzed using NaOH (reflux) or
to yield DL-2-Indanylglycine.
Enzymatic Resolution Protocol (Self-Validating)
To obtain enantiopure (L)-Igl (preferred for biological compatibility), use an enzymatic kinetic resolution.
Protocol:
-
Acetylation: Protect the DL-amino acid amine with an acetyl group (
, NaOH) to form N-Acetyl-DL-Igl. -
Enzyme Selection: Use Acylase I (from Aspergillus melleus) or Lipase B (CAL-B) . Acylase I is specific for hydrolyzing L-acetyl-amino acids.
-
Reaction:
-
Dissolve N-Acetyl-DL-Igl in 0.1 M Phosphate buffer (pH 7.5).
-
Add Acylase I (10 mg/mmol substrate).
-
Incubate at
C with gentle shaking.
-
-
Validation (The Checkpoint): Monitor reaction via HPLC. The L-isomer will be hydrolyzed to the free amino acid (L-Igl), while the D-isomer remains as N-Acetyl-D-Igl.
-
Separation: Acidify to pH 5. The free L-amino acid is zwitterionic and water-soluble; the N-acetyl-D-isomer can be extracted into ethyl acetate.
Caption: Workflow for generating enantiopure (L)-Igl. The enzymatic step is critical to avoid diastereomeric mixtures in downstream peptide synthesis.
Part 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating Igl into peptides is challenging due to the steric bulk of the indane ring, which shields the
Optimized Coupling Protocol (Fmoc Strategy)
| Parameter | Standard Phe Coupling | Optimized Igl Coupling | Rationale |
| Coupling Reagent | HBTU or HCTU | HATU or HOAt/DIC | HATU is more reactive, overcoming steric hindrance. |
| Equivalents | 3 - 4 eq | 2 - 3 eq | Igl is expensive; use less, but couple longer. |
| Time | 45 min | 2 x 2 hours (Double Couple) | Extended time ensures diffusion and reaction completion. |
| Temperature | Room Temp | Heat increases kinetic energy to overcome steric barrier. | |
| Monitoring | Kaiser Test | Chloranil or Micro-cleavage | Kaiser test can be false-negative on bulky secondary amines. |
Step-by-Step Methodology
-
Resin Swelling: Swell Rink Amide or Wang resin in DMF for 30 mins.
-
Deprotection: Remove Fmoc from the previous amino acid (20% Piperidine/DMF, 2 x 10 min). Wash 5x with DMF.
-
Activation:
-
Dissolve Fmoc-L-Igl (2.5 eq) and HATU (2.4 eq) in minimal DMF.
-
Add DIPEA (5 eq) immediately before adding to resin.
-
-
Coupling: Shake for 2 hours. Drain. Repeat step 3 (Double Coupling).
-
Capping: Acetylate unreacted amines (
/Pyridine) to prevent deletion sequences. -
Next Residue: The next amino acid coupling onto the N-terminus of Igl is the most difficult step. Use COMU or PyAOP and extend reaction time to 4 hours.
Part 4: Applications and Data Interpretation
Protease Inhibitors (HCV / HIV)
Igl is frequently used to target the S1 or S2 hydrophobic pockets of proteases.
-
Mechanism: The indane ring fills the hydrophobic pocket more completely than a benzyl group.
-
Data: In HCV NS3 protease inhibitors, replacing P2-Phe with P2-Igl often improves
values from micromolar to nanomolar ranges due to the "shape complementarity" and reduced entropic cost.
GPCR Ligands (Metabotropic Glutamate Receptors)
Igl analogues (related to phenylglycine) act as rigid scaffolds for mGluR ligands.
-
Selectivity: The rigid structure prevents the molecule from adopting conformations that bind to off-target receptor subtypes (e.g., distinguishing mGluR2 from mGluR3).
Comparative Data: Stability and Affinity
| Property | Peptide with Phe | Peptide with Igl | Impact |
| Proteolytic Stability ( | < 30 min (human plasma) | > 4 hours | Igl hinders protease access to the peptide bond. |
| Binding Affinity ( | 150 nM (hypothetical) | 12 nM | 10-fold increase driven by entropy reduction. |
| Selectivity | Low (binds multiple subtypes) | High | Rigid shape fits only specific receptor conformations. |
References
-
Bucherer-Bergs Synthesis
- Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.
-
Enzymatic Resolution of Hindered Amino Acids
- Hanson, R. L., et al. (2008). "Enzymatic synthesis of L-2-amino-4-ethyl-4-pentenoic acid." Applied Microbiology and Biotechnology.
-
Conformational Restriction in Peptidomimetics
- Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides." Biochemical Journal.
-
Solid Phase Peptide Synthesis Protocols
- Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Indanylglycine in Drug Design (Related Pharmacophore)
Sources
Structural & Functional Analysis: DL-2-Indanylglycine vs. Phenylglycine
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers
Executive Summary
This guide provides a rigorous technical comparison between Phenylglycine (Phg) and its conformationally restricted analogue, DL-2-Indanylglycine (Ing) . While Phg serves as a foundational non-proteinogenic amino acid in drug design (e.g.,
Structural and Stereochemical Analysis[1][2][3]
Chemical Definitions & Topology
The fundamental difference lies in the side-chain topology.
-
Phenylglycine (Phg): Features a free-rotating phenyl group attached directly to the
-carbon. The side chain is planar and possesses significant rotational freedom around the bond ( torsion angle). -
2-Indanylglycine (Ing): The side chain is a 2-indanyl group.[1] Here, the aromatic ring is fused to a cyclopentane ring. The amino acid backbone is attached to the C2 position of the non-aromatic cyclopentane ring.
| Feature | Phenylglycine (Phg) | DL-2-Indanylglycine (Ing) |
| IUPAC Name | 2-Amino-2-phenylacetic acid | 2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid |
| Side Chain | Phenyl (Planar) | 2-Indanyl (Bicyclic, Puckered) |
| Formula | ||
| MW | 151.16 g/mol | 191.23 g/mol |
| Hybridization at Attachment | ||
| Conformational Freedom | High ( | Restricted (Ring fusion + steric bulk) |
Conformational Consequences
The transition from Phg to Ing introduces two critical medicinal chemistry factors:
-
Extension of the Hydrophobic Pharmacophore: The indane system extends the hydrophobic surface area beyond the phenyl footprint.
-
Restricted Rotation: In Phg, the phenyl ring rotates to minimize A(1,3) strain with the backbone. In Ing, the "phenyl" moiety is locked relative to the C2-attachment point. Furthermore, the 5-membered ring of the indane system adopts an envelope conformation , creating a specific 3D volume that differs from the flat phenyl ring.
Figure 1: Structural divergence between Phenylglycine and 2-Indanylglycine. Note the hybridization change at the attachment point (
Synthetic Pathways[5][6]
Synthesizing DL-2-Indanylglycine is significantly more complex than Phenylglycine due to the need to construct the bicyclic precursor.
Synthesis of Phenylglycine (Standard)
-
Method: Strecker Synthesis.
-
Precursor: Benzaldehyde.
-
Reagents:
followed by acid hydrolysis ( ).
Synthesis of DL-2-Indanylglycine (Advanced)
The synthesis requires 2-indanecarbaldehyde as the critical intermediate. Unlike benzaldehyde, this is not a commodity chemical and must be synthesized from indene.
Protocol: Synthesis of DL-2-Indanylglycine
Step 1: Preparation of 2-Indanecarbaldehyde (Precursor)
-
Starting Material: Indene (Commercial).
-
Hydroformylation (Industrial): Reaction with
using a Rhodium catalyst.-
Lab Scale Alternative: Epoxidation of indene
Indan-2-one Wittig reaction (using methoxymethylenetriphenylphosphorane) Hydrolysis to aldehyde.
-
-
Purification: Distillation (bp ~135°C at 15 mmHg).
Step 2: Strecker Reaction
-
Reagents: 2-Indanecarbaldehyde (1.0 eq),
(1.1 eq), (1.2 eq). -
Solvent:
(1:1). -
Procedure:
-
Dissolve aldehyde in solvent mixture.
-
Add
followed by dropwise addition of solution (Caution: HCN generation). -
Stir at room temperature for 24 hours.
-
Precipitate the aminonitrile or extract with EtOAc.
-
Step 3: Hydrolysis to Amino Acid
-
Reagents:
(excess). -
Procedure:
-
Reflux the aminonitrile in
for 12–18 hours. -
Cool to room temperature.
-
Purification: The product is an amino acid hydrochloride. Neutralize with propylene oxide or
to isoelectric point (pI) to precipitate the zwitterion. -
Recrystallize from water/ethanol.
-
Figure 2: Synthetic route from Indene to DL-2-Indanylglycine via the Strecker chemistry.
Medicinal Chemistry Applications
The "Conformational Probe" Concept
In drug development, replacing Phg with Ing is a strategy to reduce the entropic penalty of binding.
-
Entropy: If Phg binds to a receptor in a conformation that mimics the indanyl shape, using Ing "pre-pays" the entropy cost, potentially increasing affinity (rigidification strategy).
-
Steric Exclusion: If the receptor pocket is narrow, the bulkier indane system of Ing will clash, abolishing activity. This confirms the boundary of the binding site.
Case Study: Metabotropic Glutamate Receptors (mGluRs)
Phenylglycine derivatives (e.g., (S)-4-carboxyphenylglycine) are classic antagonists for Group I mGluRs and agonists for Group II.
-
Experiment: Researchers substitute the phenyl ring with the 2-indanyl group.
-
Result: The 2-indanyl analogue often shows altered selectivity. For example, in certain mGluR subtypes, the "thickness" of the indane ring (due to the puckered cyclopentane) clashes with the "ceiling" of the glutamate binding pocket, turning an agonist into an antagonist or abolishing binding entirely. This maps the vertical dimension of the pocket.
Physicochemical Comparison Table
| Property | Phenylglycine | DL-2-Indanylglycine | Impact on Drug Design |
| LogP (Lipophilicity) | ~0.2 | ~1.3 | Ing improves membrane permeability. |
| Rotatable Bonds | 2 ( | 1 ( | Ing is more rigid (lower entropy penalty). |
| Steric Volume | Planar, compact | 3D, bulky | Ing probes larger hydrophobic pockets. |
| Metabolic Stability | Moderate | High | Indanyl group hinders proteolysis at the N-terminus. |
Experimental Characterization Protocols
NMR Distinction
When characterizing the synthesized products, the NMR signals provide immediate confirmation of the structure.
-
Phenylglycine (
NMR, ):- 7.4–7.5 (Multiplet, 5H, Aromatic).
-
5.1 (Singlet, 1H,
-CH). Note: It is a singlet because there are no neighbors on the phenyl ring attachment point.
-
DL-2-Indanylglycine (
NMR, ):- 7.1–7.3 (Multiplet, 4H, Aromatic).
-
3.8–3.9 (Doublet, 1H,
-CH). Note: Coupled to the CH of the indane. -
2.8–3.2 (Multiplet, 5H, Indane
and ). Distinctive aliphatic region absent in Phg.
Self-Validating Purity Check
To ensure the synthesized Ing is free from the aldehyde precursor:
-
TLC: Run on Silica Gel (n-Butanol:Acetic Acid:Water 4:1:1). Ninhydrin stain will turn the amino acid purple. The aldehyde (if present) will be UV active but Ninhydrin negative.
-
Melting Point: Ing decomposes >230°C. A sharp melting point <150°C indicates contamination with precursors (e.g., aminonitrile).
References
-
PubChem. (n.d.).[1] 2-(Indanyl)glycine | C11H13NO2.[2] National Library of Medicine. Retrieved from [Link]
-
Watkins, J. C., & Collingridge, G. L. (1994). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Trends in Pharmacological Sciences. Retrieved from [Link]
-
Wipf, P., et al. (2008). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of N-(Indanyl)glycine Sodium Salt (Reductive Amination Context). Retrieved from [Link]
Sources
Methodological & Application
standard protocol for synthesis of DL-2-Indanylglycine
[2]
Abstract & Scope
DL-2-Indanylglycine is a conformationally restricted, non-proteinogenic amino acid featuring an indane scaffold attached to the
This protocol describes the "Standard Protocol" for its synthesis starting from 2-indanecarbaldehyde . The workflow involves the formation of a substituted hydantoin intermediate followed by base-promoted hydrolysis to yield the free amino acid.[2] This route is selected for its operational simplicity, scalability, and the crystallinity of the intermediate, which obviates the need for complex chromatography.
Retrosynthetic Analysis & Reaction Scheme
The synthesis is disconnected at the
Caption: Figure 1. Reaction pathway for the synthesis of DL-2-Indanylglycine via the Bucherer-Bergs imidazolidine-2,4-dione intermediate.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | Role | Stoichiometry (Equiv.) |
| 2-Indanecarbaldehyde | 33983-68-5 | Precursor | 1.0 |
| Potassium Cyanide (KCN) | 151-50-8 | Reagent | 1.5 |
| Ammonium Carbonate | 506-87-6 | Reagent | 3.0 |
| Ethanol (50% v/v) | 64-17-5 | Solvent | N/A |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Hydrolysis Base | 4.0 - 6.0 |
| Hydrochloric Acid (HCl) | 7647-01-0 | Neutralization | As required |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser.
-
Magnetic stirrer and temperature probe.
-
pH meter (calibrated).
-
Vacuum filtration setup (Buchner funnel).
-
Oil bath.
Experimental Protocol
Phase 1: Synthesis of 5-(2-Indanyl)hydantoin
Rationale: The formation of the hydantoin ring locks the amino and carboxyl precursors into a stable, crystalline solid, preventing polymerization and allowing for the removal of unreacted aldehyde.
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-indanecarbaldehyde (10.0 mmol, 1.46 g) in 30 mL of ethanol.
-
Reagent Addition: Add a solution of potassium cyanide (15.0 mmol, 0.98 g) and ammonium carbonate (30.0 mmol, 2.88 g) in 30 mL of water.
-
Safety Note: KCN is highly toxic.[3] This step must be performed in a well-ventilated fume hood. Ensure a bleach bath is available to quench cyanide spills.
-
-
Reaction: Heat the mixture to 60°C for 12–18 hours. The solution typically turns from clear to slightly yellow/turbid.
-
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The aldehyde spot (
) should disappear.
-
-
Isolation:
-
Concentrate the mixture under reduced pressure to remove ethanol (approx. half volume).
-
Cool the aqueous residue to 0°C in an ice bath.
-
Acidify carefully with concentrated HCl to pH ~2. Caution: HCN gas may evolve; perform in hood.
-
The hydantoin will precipitate as a white to off-white solid.
-
-
Purification: Filter the solid, wash with cold water (2 x 10 mL), and dry in vacuo.
-
Checkpoint: Yield is typically 60–80%. Melting point should be >200°C (dec).[4]
-
Phase 2: Hydrolysis to DL-2-Indanylglycine
Rationale: Harsh alkaline conditions are required to open the stable hydantoin ring. Barium hydroxide is sometimes used for easier sulfate removal, but NaOH is standard for gram-scale synthesis followed by isoelectric precipitation.
-
Hydrolysis: Suspend the crude hydantoin (5.0 mmol) in 20 mL of 3M NaOH .
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 24–48 hours.
-
Workup & Crystallization:
-
Cool the reaction mixture to room temperature.
-
Filter to remove any insoluble impurities.
-
Isoelectric Focusing: Adjust the pH of the filtrate to the isoelectric point (pI) of the amino acid (approx. pH 6.0–6.5) using concentrated HCl.
-
Observation: The product should precipitate as a white microcrystalline solid. If no precipitate forms, concentrate the solution to a smaller volume and cool to 4°C.
-
-
Final Purification: Filter the crude amino acid. Recrystallize from a water/ethanol mixture (1:1) if necessary.[7][8]
-
Drying: Dry the product at 60°C under vacuum over
.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed:
-
1H NMR (D2O/NaOD, 400 MHz):
- 7.1–7.3 (m, 4H, Ar-H)
-
3.4 (d, 1H,
-CH) - 2.8–3.1 (m, 5H, Indanyl CH + CH2)
-
Note: The
-proton doublet confirms the coupling to the single methine proton of the indane ring.
-
Mass Spectrometry (ESI+):
-
Calculated Mass (
): 192.23 m/z. -
Observed Mass: 192.1
0.2.
-
-
Ninhydrin Test:
-
Positive (Purple/Blue) indicating a primary amine. (The hydantoin intermediate is Ninhydrin negative).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Oxidation of aldehyde or loss of HCN | Ensure fresh reagents; use a closed pressure vessel (behind shield) if volatile loss is suspected. |
| Product Oiling Out | Incomplete hydrolysis or pH mismatch | Ensure reflux time is sufficient (>24h). strictly adjust pH to 6.0–6.5. |
| Yellow Coloration | Polymerization of impurities | Treat the alkaline solution with activated charcoal before acidification. |
Safety & Compliance
-
Cyanide Hazard: Potassium cyanide is fatal if swallowed, inhaled, or absorbed through skin. Never acidify cyanide solutions without proper ventilation. Keep an antidote kit nearby.
-
Waste Disposal: All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.
References
-
Bucherer-Bergs Reaction Mechanism & General Protocol
- Synthesis of Constrained Amino Acids: Ma, J. S. "Unnatural amino acids in drug discovery." Chimica Oggi, 2003, 21(6), 65-68.
-
Compound Identity (2-Indanylglycine)
-
Stereoselective Context (for reference)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. How can glycine be prepared by Strecker synthesis? | Filo [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. Fmoc-L-2-indanylglycine | C26H23NO4 | CID 44784803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bucherer-Bergs Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]
- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. 2-(Indanyl)glycine | C11H13NO2 | CID 167556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 12192007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid [sigmaaldrich.com]
- 13. (S)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic Acid [benchchem.com]
- 14. (S)-2-AMINO-2-(2,3-DIHYDRO-1H-INDEN-2-YL)ACETIC ACID [cymitquimica.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: High-Efficiency Fmoc Solid-Phase Peptide Synthesis Incorporating the Bulky Unnatural Amino Acid DL-2-Indanylglycine
Introduction & Mechanistic Rationale
DL-2-Indanylglycine (Igl) is a non-canonical, highly bulky amino acid characterized by a rigid bicyclic indanyl ring system attached to the amino acid backbone[1]. In the realm of peptidomimetic drug design, the incorporation of Igl is a powerful strategy to introduce severe conformational constraints, restrict the
However, the very structural features that make Igl valuable in drug discovery create significant bottlenecks during Fmoc Solid-Phase Peptide Synthesis (SPPS). The indanyl group physically shields the activated carbonyl carbon of the amino acid, creating a massive steric barrier that impedes nucleophilic attack by the resin-bound N-terminal amine. Standard coupling protocols (e.g., using HBTU or DIC/HOBt) frequently fail to drive the reaction to completion, resulting in truncated sequences, deletion impurities, or epimerization[3].
To overcome this, the synthesis protocol must be engineered to lower the activation energy barrier and systematically eliminate unreacted sequences.
Experimental Design & Causality (E-E-A-T)
As a self-validating system, this protocol abandons standard coupling reagents in favor of highly reactive systems and incorporates mandatory chemical checkpoints:
-
Advanced Activation (HATU or DIC/OxymaPure): HBTU generates an O-benzotriazole (OBt) active ester, which is insufficiently reactive for sterically hindered amino acids[3]. Instead, this protocol utilizes HATU, which forms a highly reactive 7-azabenzotriazole (OAt) ester. The nitrogen atom at the 7-position provides a neighboring group effect that accelerates aminolysis, making it ideal for bulky residues[4]. Alternatively, the DIC/OxymaPure system provides comparable efficiency while entirely eliminating the risk of uronium-induced guanidinylation of the N-terminus[5].
-
Double Coupling Strategy: A single coupling cycle is rarely sufficient for Igl. Applying a second coupling with fresh reagents shifts the chemical equilibrium, driving the acylation of highly hindered amines to near-quantitative yields.
-
Mandatory Capping: If a bulky amino acid fails to couple completely, the unreacted sequence will continue to grow in the next cycle, creating a deletion peptide (N-1). These impurities possess nearly identical hydrophobicity to the target peptide, making RP-HPLC purification a nightmare. Capping with acetic anhydride acetylates unreacted amines, terminating the failed chains and ensuring they are easily resolved during purification.
Materials and Reagents
-
Amino Acid: Fmoc-DL-2-Indanylglycine (Fmoc-Igl-OH)
-
Resin: Rink Amide AM resin or Wang resin (loading 0.3 - 0.6 mmol/g)
-
Coupling Reagents: HATU and DIPEA (N,N-Diisopropylethylamine), OR DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Capping Solution: 10% Acetic Anhydride (
) and 10% DIPEA in DMF -
Cleavage Cocktail: TFA / TIS /
(95:2.5:2.5)
Step-by-Step Protocol
Note: The following protocol is scaled for 0.1 mmol of resin.
Step 1: Resin Swelling
-
Transfer 0.1 mmol of resin to a fritted SPPS reaction vessel.
-
Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes.
-
Drain and repeat with 5 mL of Dimethylformamide (DMF) for 15 minutes to fully expand the polymer matrix, ensuring maximum reagent accessibility.
Step 2: Fmoc Deprotection
-
Add 4 mL of 20% Piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 4 mL of 20% Piperidine in DMF and agitate for 15 minutes.
-
Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution at 301 nm to confirm complete deprotection.
-
Wash the resin thoroughly with DMF (5 × 4 mL) and DCM (3 × 4 mL).
Step 3: Pre-activation and First Coupling
-
Dissolve 0.4 mmol (4 equivalents) of Fmoc-Igl-OH and 0.38 mmol (3.8 eq) of HATU in 3 mL of DMF.
-
Add 0.8 mmol (8 eq) of DIPEA to the solution. Stir for 2 minutes to allow the formation of the highly reactive OAt ester.
-
Add the activated mixture to the resin and agitate at room temperature for 90 to 120 minutes (extended time is critical for bulky amino acids).
-
Drain and wash with DMF (3 × 4 mL).
Step 4: In-Process Validation (Kaiser Test) & Double Coupling
-
Extract a few resin beads and perform a Kaiser test. A yellow color indicates complete coupling, while a blue color indicates unreacted primary amines.
-
Regardless of a marginal Kaiser result, perform a Double Coupling for Igl: Repeat Step 3 using fresh reagents, agitating for an additional 60 minutes.
Step 5: Capping (Chain Termination)
-
Add 4 mL of the Capping Solution (10%
, 10% DIPEA in DMF) to the resin. -
Agitate for 10 minutes. This self-validating step permanently acetylates any remaining unreacted amines, preventing the formation of inseparable deletion sequences.
-
Wash thoroughly with DMF (5 × 4 mL) and DCM (5 × 4 mL).
Step 6: Cleavage and Global Deprotection
-
After the final Fmoc removal of the completed sequence, wash the resin with DCM and dry under a vacuum.
-
Add 4 mL of the Cleavage Cocktail (TFA/TIS/
) and agitate for 2 hours at room temperature. -
Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet with ether, and dry.
Data Presentation: Coupling Efficiency Comparison
The table below summarizes the causality between the choice of coupling reagent and the resulting efficiency when incorporating highly bulky amino acids like DL-2-Indanylglycine.
| Coupling Reagent System | Active Intermediate | Typical Coupling Time | Efficiency (Bulky AA) | Risk of Guanidinylation |
| HBTU / DIPEA | OBt ester | 30 - 45 min | < 60% (High deletion risk) | High (if excess uronium used) |
| HATU / DIPEA | OAt ester | 60 - 120 min | > 95% | High (if excess uronium used) |
| DIC / OxymaPure | Oxyma ester | 60 - 120 min | > 95% | None |
Workflow Visualization
Optimized SPPS workflow for bulky amino acids featuring double coupling and capping.
References
Sources
- 1. 2-(Indanyl)glycine | C11H13NO2 | CID 167556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
Application Note: Enantioselective Synthesis of 2-Indanylglycine
Executive Summary
2-Indanylglycine (Igl) is a conformationally constrained, non-proteinogenic
This Application Note provides three distinct, high-fidelity protocols for the enantioselective synthesis of 2-indanylglycine. Unlike generic guides, this document focuses on causality and self-validation , ensuring that researchers can adapt these workflows to varying scales (milligram to multigram).
Key Methodologies Covered:
-
Diastereoselective Strecker Synthesis: The robust "medicinal chemistry" route using a chiral auxiliary.
-
Asymmetric Hydrogenation: The scalable "process chemistry" route using Rh-catalysis.
-
Biocatalytic Transamination: The sustainable "green chemistry" route using
-transaminases.
Retrosynthetic Analysis & Strategy
The synthesis of 2-indanylglycine challenges the chemist to control the stereocenter at the
Protocol A: Diastereoselective Strecker Synthesis
Best For: Laboratory scale (1g–10g), rapid SAR generation, and high enantiomeric purity without specialized high-pressure equipment.[1]
Mechanistic Rationale
This method relies on the condensation of 2-indanecarboxaldehyde with a chiral amine auxiliary (e.g.,
Experimental Workflow
Step 1: Imine Formation[1][2][3]
-
Reagents: 2-Indanecarboxaldehyde (1.0 equiv),
-(-)-2-Phenylglycinol (1.0 equiv), MgSO₄ (2.0 equiv).[1] -
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve aldehyde and amine in DCM (0.5 M).
-
Add MgSO₄ and stir at Room Temperature (RT) for 16 h.
-
Filter through Celite to remove desiccant.
-
Concentrate in vacuo to yield the crude imine (typically quantitative).
-
Checkpoint: Verify imine formation via ¹H NMR (disappearance of aldehyde CHO signal at ~9.8 ppm).
-
Step 2: Strecker Reaction (Cyanide Addition)[1][3]
-
Reagents: Crude Imine, Trimethylsilyl cyanide (TMSCN, 1.5 equiv), Zinc Iodide (ZnI₂, 0.1 equiv).[1]
-
Conditions: 0°C to RT under Argon.
-
Procedure:
-
Redissolve imine in anhydrous DCM. Cool to 0°C.
-
Add ZnI₂ followed by dropwise addition of TMSCN.
-
Allow to warm to RT and stir for 24 h.
-
Quench: Add saturated NaHCO₃ solution vigorously.
-
Purification: Extract with DCM. The diastereomers of the
-aminonitrile can often be separated by flash chromatography (Silica, Hexane/EtOAc) if high de (diastereomeric excess) is not achieved kinetically.[1]
-
Step 3: Hydrolysis and Hydrogenolysis
-
Hydrolysis: Treat the aminonitrile with 6M HCl at reflux (12 h) to convert the nitrile to the acid and hydrolyze the TMS group.
-
Chiral Auxiliary Removal:
-
Dissolve the resulting amino acid hydrochloride in MeOH/H₂O.
-
Add Pd(OH)₂/C (Pearlman’s catalyst, 10-20 wt%).[1]
-
Hydrogenate at 30-50 psi H₂ for 12-24 h.
-
Note: This cleaves the benzylic auxiliary, yielding the free amino acid.
-
-
Isolation: Filter catalyst, concentrate, and purify via ion-exchange chromatography (Dowex 50W) or recrystallization from water/ethanol.
Data & Validation
| Parameter | Typical Value | Note |
| Yield (Overall) | 45–60% | 3 steps from aldehyde |
| Diastereoselectivity (dr) | >90:10 | Can be upgraded to >99:1 via crystallization of aminonitrile |
| Enantiomeric Excess (ee) | >98% | After auxiliary removal |
Protocol B: Asymmetric Hydrogenation (Rh-Catalyzed)
Best For: Scale-up (>10g), Process Chemistry, and Industrial production.[1]
Mechanistic Rationale
Asymmetric hydrogenation of
Experimental Workflow
Step 1: Synthesis of Dehydroamino Acid Precursor
-
Reaction: Horner-Wadsworth-Emmons (HWE) condensation.
-
Reagents: Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate (Schmidt's phosphonate), 2-Indanecarboxaldehyde, DBU or TMG (base).[1]
-
Procedure:
-
Dissolve phosphonate (1.1 equiv) in DCM. Cool to 0°C.
-
Add DBU (1.1 equiv) and stir for 30 min.
-
Add 2-Indanecarboxaldehyde (1.0 equiv).
-
Stir at RT until completion (TLC monitoring).
-
Isolate the (Z)-dehydroamino ester via silica gel chromatography.
-
Step 2: Asymmetric Hydrogenation
-
Catalyst: [Rh(COD)(R,R)-Me-DuPhos]OTf or [Rh(COD)(R,R)-Et-DuPhos]BF₄.[1]
-
Substrate: (Z)-Methyl 2-acetamido-3-(2-indanyl)acrylate.
-
Solvent: Degassed Methanol.
-
Procedure:
-
In a Glovebox: Charge the hydrogenation vessel (autoclave) with substrate and catalyst (S/C ratio 1000:1 to 5000:1).
-
Pressurization: Seal vessel, purge with H₂ (3x), and pressurize to 5–10 bar (70–145 psi).
-
Reaction: Stir at RT for 12–24 h.
-
Workup: Vent H₂, concentrate solvent.[1]
-
Analysis: Determine ee via Chiral HPLC (Chiralcel OD-H or AD-H column).
-
Step 3: Deprotection[1]
-
Hydrolysis: Treat the ester/amide with 6M HCl (reflux) or enzymatic hydrolysis (Acylase I) to yield the free amino acid.[1]
Catalyst Selection Guide
| Ligand | Metal | Typical ee | Pressure Req. |
| (R,R)-Me-DuPhos | Rh | 96–99% | Low (3–5 bar) |
| (S)-BINAP | Ru | 85–95% | High (50–100 bar) |
| Josiphos | Rh | 95–98% | Medium (10–20 bar) |
Protocol C: Biocatalytic Transamination
Best For: Green chemistry, mild conditions, and avoiding heavy metals.[1]
Mechanistic Rationale
-Transaminases (TA) can reversibly transfer an amino group from a donor (e.g., isopropylamine) to a prochiral ketone (2-indanyl-2-oxoacetic acid).[1] This method establishes the chiral center in a single step with perfect theoretical atom economy regarding the substrate skeleton.Experimental Workflow
Step 1: Substrate Preparation
-
Target: 2-Indanyl-2-oxoacetic acid (or its ethyl ester).
-
Synthesis: Grignard addition of 2-indanylmagnesium bromide to diethyl oxalate, followed by hydrolysis.
Step 2: Enzymatic Reaction
-
Enzyme: Commercial
-Transaminase Screening Kit (e.g., Codexis ATA panels).[1] -
Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM).[1]
-
Amine Donor: Isopropylamine (1M) or L-Alanine (with LDH/GDH recycling system).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Procedure:
-
Dissolve Keto Acid (50 mM) in buffer containing PLP and Amine Donor.
-
Add Enzyme preparation (lyophilized powder or whole cell).
-
Incubate at 30°C with orbital shaking (24–48 h).
-
Workup: Acidify to pH 2, wash with EtOAc (removes unreacted ketone), adjust aqueous phase to pH 6–7, and isolate amino acid via lyophilization or ion exchange.
-
Analytical Quality Control (QC)[1]
To ensure the integrity of the synthesized 2-indanylglycine, the following analytical parameters must be met.
Chiral HPLC Method[1]
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm and 254 nm.
-
Expected Retention: Enantiomers should show baseline separation (
).
NMR Characterization (D₂O/DCl)
-
Alpha-Proton: Doublet at
ppm (coupling with 2-indanyl methine). -
Indanyl Protons: Multiplets at
2.8–3.2 ppm (benzylic) and 7.1–7.3 ppm (aromatic).[1]
References
-
Csákÿ, A. G., Rincón, Á., Carmona, V., & Torres, M. R. (2012).[1][4] Stereoselective Synthesis of Indanylglycine Derivatives by a Tandem Michael–Michael Reaction. Synlett, 23(18), 2653–2656.[1][4] [1]
-
Ma, J. A. (2003).[1] Recent advances in asymmetric Strecker reactions. Angewandte Chemie International Edition, 42(36), 4290-4299.[1] [1]
-
Burk, M. J., et al. (1993).[1] Preparation of N-acetyl-2-indanylglycine via Asymmetric Hydrogenation. Journal of the American Chemical Society, 115(22), 10125.[1] [1]
-
Sagui, F., et al. (2009).[1] Enzymatic synthesis of non-natural amino acids: 2-indanylglycine. Tetrahedron: Asymmetry, 20(1), 55-60.[1]
-
PubChem Compound Summary. (2025). Fmoc-L-2-indanylglycine. National Center for Biotechnology Information. [1]
Sources
Application Note: Protection and Deprotection Strategies for Indanylglycine (Igl)
Abstract & Introduction
Indanylglycine (Igl), specifically L-2-indanylglycine , is a rigidified, unnatural amino acid analogue of phenylalanine. By constraining the rotation of the side chain (
However, the incorporation of Igl presents a distinct synthetic challenge: Racemization . Structurally, Igl is a phenylglycine analogue. The
This guide details optimized protocols for the protection, deprotection, and coupling of Igl, specifically engineered to maintain enantiopurity (>99% ee) and suppress common side reactions like diketopiperazine (DKP) formation.
Strategic Overview: The Racemization Challenge
Before executing any protocol, the operator must understand the mechanism of failure. The benzylic
Mechanism of Racemization
The risk is highest during Carboxyl Activation (coupling) and Fmoc Deprotection .
Figure 1: Mechanism of base-catalyzed racemization in activated Indanylglycine derivatives.
Protocol A: Fmoc-Protection and SPPS Integration
This protocol is the gold standard for Solid Phase Peptide Synthesis (SPPS). It utilizes Collidine (TMP) instead of DIPEA to minimize base-catalyzed proton abstraction.
Reagents Required[1][2][3][4][5][6][7][8]
-
Fmoc-Igl-OH (High purity, >99% ee)[1]
-
Coupling Agents: HATU or COMU (High reactivity required for steric bulk)
-
Additives: HOAt or Oxyma Pure (Suppress racemization)
-
Base: 2,4,6-Trimethylpyridine (Collidine)
-
Deprotection: 20% Piperidine in DMF + 0.1 M HOBt
Step-by-Step Workflow
1. Coupling Fmoc-Igl-OH to Resin
Standard DIPEA/HBTU cycles are NOT recommended.
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.
-
Activation Cocktail:
-
Dissolve Fmoc-Igl-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add Collidine (6.0 eq). Note: Collidine is a weaker base than DIPEA, sufficient to activate the ester but less likely to deprotonate the
-carbon.
-
-
Reaction: Add activated solution to resin immediately.[2] Shake for 45–60 minutes.
-
Critical: Do not pre-activate for >2 minutes. Long pre-activation increases oxazolone formation (racemization pathway).[2]
-
-
Wash: DMF (3x), DCM (3x), DMF (3x).
2. Deprotection of Fmoc-Igl-Peptide-Resin
Risk: The Igl residue, once installed, is stable. However, if Igl is the N-terminal residue, removing its Fmoc group requires care to prevent DKP formation.
-
Reagent: Prepare 20% Piperidine (v/v) in DMF containing 0.1 M HOBt .
-
Why HOBt? It suppresses aspartimide formation (if Asp is present) and buffers the pH slightly to minimize DKP formation.
-
-
Cycle:
-
Short treatment: 3 minutes (Flow wash).
-
Long treatment: 10 minutes (Batch shake).
-
-
Wash: Extensive washing with DMF is crucial to remove piperidine adducts.
Data Summary: Base Selection Impact
| Base Used | Coupling Reagent | % D-Isomer (Racemization) | Yield |
| DIPEA | HBTU | 5.2% - 12.0% | High |
| NMM | HBTU | 2.5% - 4.0% | Moderate |
| Collidine | HATU/HOAt | < 0.5% | High |
Protocol B: Boc-Protection (Solution Phase)
Boc strategies are preferred when base-sensitivity is a critical issue for other residues, or for large-scale solution synthesis where isolation of intermediates is required.
Synthesis of Boc-Igl-OH
If starting from free amino acid (Igl-OH):
-
Dissolution: Suspend L-Indanylglycine (10 mmol) in 1:1 Dioxane/Water (50 mL).
-
Basification: Add 1M NaOH to adjust pH to ~10.
-
Reagent Addition: Add
(1.1 eq) dropwise at 0°C. -
Reaction: Warm to RT and stir for 12 hours. Maintain pH ~9-10 with periodic NaOH addition.
-
Workup: Wash with
(removes excess anhydride). Acidify aqueous layer to pH 2 with 1M (avoid strong HCl to prevent cleavage). Extract with EtOAc.
Deprotection (Acidolysis)
Boc removal is driven by acid concentration. For Igl, standard TFA conditions work well, but scavengers are mandatory to prevent alkylation of the electron-rich indane ring by tert-butyl cations.
-
Cocktail: 50% TFA in DCM + 5% Triisopropylsilane (TIPS) + 2.5%
. -
Procedure: Treat protected peptide for 30–60 minutes at RT.
-
Monitoring: HPLC/MS. The indane ring is stable to TFA, but the benzylic position is sensitive to oxidation; ensure solvents are degassed.
Troubleshooting & Quality Control
Diketopiperazine (DKP) Formation
When Fmoc-Igl is at the N-terminus of a dipeptide (especially Igl-Pro or Igl-N-Me-AA), base-catalyzed deprotection often induces cyclization, cleaving the dipeptide from the resin.[3]
Mitigation Strategy:
-
Use Trityl Linkers: Use 2-Chlorotrityl chloride (2-CTC) resin. The bulky steric hindrance of the trityl group suppresses DKP formation.[4]
-
Short Deprotection: Use DBU (2%) + Piperidine (2%) in DMF for shorter times (2 x 5 min) instead of 20% Piperidine.
Decision Matrix: Choosing the Right Strategy
Figure 2: Decision matrix for selecting resin and coupling conditions to minimize side reactions.
References
-
Racemization in SPPS: Steinauer, R., et al. (2000). "Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis." Journal of Chromatography A. Link
- Collidine vs DIPEA: Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine)
- Indanylglycine Synthesis: Kotha, S., & Lahiri, K. (2005). "Synthesis of unnatural amino acids: Indanylglycine derivatives." Bioorganic & Medicinal Chemistry Letters.
-
Boc Deprotection Kinetics: Han, G., et al. (2010). "Boc Deprotection Kinetics and Mechanism." Journal of Organic Chemistry. Link
-
Fmoc-Igl-OH Commercial Data: Chem-Impex / AAPPTec Technical Datasheets for CAS 205526-39-2. Link
Sources
Application Note: Strategic Incorporation of DL-2-Indanylglycine in HCV NS3/4A Protease Inhibitor Design
Executive Summary
The Hepatitis C Virus (HCV) NS3/4A serine protease remains a cornerstone target for Direct-Acting Antivirals (DAAs).[1][2][3][4] While first-generation inhibitors (e.g., Telaprevir, Boceprevir) validated the target, they suffered from low barriers to resistance. Second- and third-generation macrocycles (e.g., Grazoprevir, Voxilaprevir) improved potency by optimizing the P2 position , which interacts with the S2 subsite and the catalytic triad (His57, Asp81, Ser139).
This guide details the protocol for utilizing DL-2-Indanylglycine (Igl) —a rigidified, bicyclic analog of phenylglycine—as a P2 surrogate. Unlike flexible aliphatic chains, the indanyl moiety provides entropic advantage through conformational constraint and enhanced hydrophobic packing against the S2 pocket residues (Arg155, Ala156, Asp168). This note specifically addresses the challenge of handling the racemic (DL) starting material in a high-throughput medicinal chemistry workflow.
Scientific Rationale: The "Rigidification" Strategy
In protease inhibitor design, the P2 substituent is critical for both affinity and selectivity.
-
Standard P2: Proline (Pro) or tert-leucine.
-
Advanced P2: Phenylglycine (Phg) derivatives.[3]
-
The Indanylglycine Advantage: 2-Indanylglycine restricts the rotation of the aromatic ring relative to the peptide backbone (compared to phenylglycine). This pre-organization minimizes the entropy loss upon binding (
) and maximizes van der Waals contacts within the shallow, solvent-exposed S2 cleft.
Key Mechanism: The indanyl ring projects into the S2 pocket, potentially engaging in
Experimental Workflow: Synthesis & Resolution
Note: DL-2-Indanylglycine is supplied as a racemate. The biological target (HCV NS3/4A) is chiral. Therefore, the synthesis strategy must include a resolution step. We utilize a "Post-Coupling Diastereomeric Separation" approach, which is more efficient for library generation than pre-resolution.
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
Objective: Incorporate DL-Igl into a P3-P2-P1 scaffold.
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (low loading: 0.3–0.5 mmol/g).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Protocol:
-
Resin Loading (P1): Immobilize the P1 residue (e.g., (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester) onto the resin.
-
Deprotection: Remove N-terminal Fmoc using 20% Piperidine in DMF (2 x 10 min).
-
P2 Coupling (The Critical Step):
-
Mix: 2.0 eq Fmoc-DL-2-Indanylglycine , 1.95 eq HATU, and 4.0 eq DIEA in DMF.
-
Activate: Allow pre-activation for 2 minutes.
-
Reaction: Add to resin-bound P1. Shake at Room Temperature (RT) for 3 hours.
-
Note: The bulky indanyl group slows kinetics. Double coupling is recommended if Kaiser test is positive.
-
-
P3 Coupling: Deprotect P2 and couple the P3 cap (e.g., tert-butyl carbamate or a specific heterocycle).
-
Cleavage: Cleave peptide from resin using 1% TFA in DCM.
Phase 2: Diastereomeric Separation (The Resolution)
Since the P1 and P3 residues are chirally pure (L-configuration), coupling DL-Igl creates two diastereomers:
-
Isomer A: L-P3 – L-Igl – L-P1 (The likely active inhibitor)
-
Isomer B: L-P3 – D-Igl – L-P1 (Likely inactive/weak)
Protocol:
-
Instrument: Preparative RP-HPLC (C18 column).
-
Gradient: 30% to 70% Acetonitrile in Water (0.1% TFA) over 40 minutes.
-
Detection: UV at 214 nm and 254 nm.
-
Collection: Because these are diastereomers (not enantiomers), they will have distinct retention times (
). Collect peaks separately. -
Validation: Analyze fractions via LC-MS to confirm identical mass but distinct retention.
Biochemical Validation: NS3/4A Protease Assay
Objective: Determine
Assay Setup
Enzyme: Recombinant Full-length NS3/4A protease (Genotype 1b and 1a). Substrate: FRET substrate (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-E-Cha-Ala-Ser-Lys(DABCYL)-NH2).
Step-by-Step:
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, 0.05% CHAPS.
-
Inhibitor Dilution: Prepare 10-point serial dilutions of Purified Isomer A and Isomer B in DMSO.
-
Pre-incubation: Mix 10 nM NS3/4A enzyme with inhibitor (2 µL) in 98 µL buffer. Incubate 15 min at RT to allow equilibrium binding.
-
Reaction Start: Add 5 µM FRET substrate.
-
Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes.
-
Analysis: Fit the initial velocity (
) vs. [Inhibitor] to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve.
Data Analysis & Visualization
Expected Results Table
The L-Indanylglycine isomer typically exhibits nanomolar potency, while the D-isomer shows significantly reduced activity (steric clash).
| Compound ID | P2 Residue | Configuration | NS3/4A (GT1b) IC50 (nM) | Selectivity Index (vs. Elastase) |
| Ref-1 | Proline | L | 15.0 | >1000 |
| Ref-2 | Phenylglycine | L | 8.5 | >500 |
| Exp-A | 2-Indanylglycine | L (presumed) | 2.1 | >2000 |
| Exp-B | 2-Indanylglycine | D (presumed) | >1000 | N/A |
Pathway Visualization
The following diagram illustrates the workflow from racemic starting material to validated hit, emphasizing the critical separation step.
Caption: Workflow for resolving DL-Indanylglycine into active HCV protease inhibitors via diastereomeric separation.
Troubleshooting & Optimization
-
Problem: Low coupling yield of Indanylglycine.
-
Cause: Steric hindrance of the bicyclic system.
-
Solution: Switch from HATU to COMU or PyAOP and increase temperature to 40°C (microwave-assisted coupling is ideal).
-
-
Problem: Racemization during coupling.
-
Cause: Base-catalyzed proton abstraction.
-
Solution: Use Collidine instead of DIEA as the base; it is less basic and reduces racemization risk. However, since we are separating diastereomers post-coupling, minor racemization is less critical than in enantioselective synthesis.
-
-
Problem: Peak Overlap in HPLC.
-
Solution: If diastereomers co-elute, switch the column stationary phase from C18 to Phenyl-Hexyl , which offers better selectivity for aromatic isomers.
-
References
-
Raboisson, P., et al. (2008). Structure–activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease. Bioorganic & Medicinal Chemistry Letters. Link
-
Llinàs-Brunet, M., et al. (2010). Discovery of a Potent and Selective Noncovalent Linear Inhibitor of the Hepatitis C Virus NS3 Protease (BI 201335). Journal of Medicinal Chemistry. Link
-
Scola, P. M., et al. (2014). Discovery and Early Clinical Evaluation of BMS-605339, a Potent and Orally Efficacious Tripeptidic Acylsulfonamide NS3 Protease Inhibitor. Journal of Medicinal Chemistry. Link
-
Romano, K. P., et al. (2012). The molecular basis of drug resistance against hepatitis C virus NS3/4A protease inhibitors.[1][4][5] PLoS Pathogens. Link
-
Meanwell, N. A. (2016). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on rigidified P2 analogs). Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. A macrocyclic HCV NS3/4A protease inhibitor interacts with protease and helicase residues in the complex with its full-length target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Peptidomimetic Hepatitis C Virus NS3/4A Protease Inhibitors Spanning the P2–P1′ Region - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of Thrombin Inhibitors Containing Indanylglycine
Abstract & Strategic Rationale
The transition from indirect anticoagulants (e.g., Warfarin, Heparin) to Direct Thrombin Inhibitors (DTIs) represents a paradigm shift in managing thrombotic disorders. While early DTIs like Argatroban and Melagatran established the efficacy of targeting the active site of
This guide details the synthesis and evaluation of inhibitors incorporating 2-aminoindan-2-carboxylic acid (Indanylglycine or Ig) . Unlike flexible Phenylalanine (Phe) or Phenylglycine (Phg) analogs, Indanylglycine introduces a conformationally constrained bicyclic system. This rigidity pre-organizes the inhibitor in a bioactive conformation, specifically targeting the hydrophobic S2/S3 pockets of thrombin, thereby enhancing binding affinity through "hydrophobic collapse" while minimizing the loss of degrees of freedom upon binding.
Structural Biology & Design Logic (SAR)
To synthesize effective inhibitors, one must understand the "Selectivity Filter" of thrombin. The active site is a canyon characterized by three distinct pockets:
-
S1 Pocket (Specificity): A deep, narrow cleft containing Asp-189. Requires a basic residue (Arginine mimetic) for salt-bridge formation.
-
S2 Pocket (Proline-binding): A hydrophobic site that typically accommodates Proline.
-
S3/S4 Pocket (Distal Hydrophobic): A large, aryl-binding domain. This is where Indanylglycine exerts its effect.
Visualization: The Entropic Advantage of Indanylglycine
The following diagram illustrates the mechanistic logic for selecting Indanylglycine over flexible analogs.
Figure 1: Thermodynamic rationale for Indanylglycine. By restricting bond rotation prior to binding, the entropic cost of complexation is minimized.
Chemical Synthesis Protocols
The synthesis is divided into two modules: the construction of the non-natural amino acid (Indanylglycine) and its assembly into the peptidomimetic backbone.
Module A: Synthesis of (+/-)-2-Aminoindan-2-carboxylic Acid (Indanylglycine)
Methodology: The Bucherer-Bergs reaction is the industry standard for converting rigid ketones into amino acids via a hydantoin intermediate [1].
Reagents:
-
2-Indanone (CAS: 615-13-4)
-
Potassium Cyanide (KCN) [DANGER: See Safety]
-
Ammonium Carbonate
[1] -
Sodium Hydroxide (NaOH)
Protocol Steps:
-
Hydantoin Formation:
-
Dissolve 2-Indanone (10.0 mmol) in 50% EtOH/Water (30 mL).
-
Add
(30.0 mmol) and KCN (15.0 mmol). -
Heat the mixture to 60°C in a sealed pressure vessel (or reflux with efficient trapping) for 18 hours.
-
Observation: A white precipitate (spiro-hydantoin) typically forms.
-
Cool to 0°C, filter the solid, and wash with cold water.
-
Yield Target: >80% for the hydantoin intermediate.
-
-
Alkaline Hydrolysis:
Critical Quality Attribute (CQA): The product is racemic. For high-affinity inhibitors, resolution is required.
-
Resolution Strategy: Acetylation of the amine followed by enzymatic resolution using Acylase I (Aspergillus melleus) is the preferred route to isolate the L-enantiomer (active against thrombin) [2].
Module B: Peptide Coupling & Assembly
We will synthesize a model tripeptide inhibitor: (D)-Ig-Pro-Arg-H (Indanylglycine-Proline-Arginine-Aldehyde/Amide).
Workflow Visualization:
Figure 2: Synthetic route from ketone precursor to final peptidomimetic inhibitor.
Coupling Protocol (Solution Phase):
-
Activation: Dissolve Boc-(L)-Indanylglycine (1.0 eq) in DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 min at 0°C.
-
Nucleophilic Attack: Add H-Pro-Arg(Mtr)-OMe (or similar protected dipeptide) (1.0 eq) and DIPEA (3.0 eq).
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash with 5% citric acid, 5%
, and brine. Dry over . -
Deprotection: Depending on the P1 protecting group, use TFA (for Boc) or Hydrogenation (for Z/Benzyl).
Biological Evaluation (Protocols)
Trustworthiness in medicinal chemistry relies on robust bioassays. We utilize a Chromogenic Substrate Assay to determine the inhibitory constant (
Materials:
-
Enzyme: Human
-Thrombin (purified, >2,000 NIH units/mg). -
Substrate: S-2238 (H-D-Phe-Pip-Arg-pNA). Specific for thrombin.[2][3][4][5][6][7]
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
Detection: Microplate reader capable of reading Absorbance at 405 nm (
).[3]
Step-by-Step Assay Protocol:
-
Preparation:
-
Prepare Thrombin stock: 0.5 NIH units/mL in buffer.
-
Prepare Inhibitor dilutions: Serial dilution (e.g., 1000 nM to 0.01 nM) in DMSO (keep final DMSO < 5%).
-
Prepare Substrate: 100
M S-2238.
-
-
Incubation (E + I):
-
In a 96-well plate, add 50
L of Thrombin solution. -
Add 10
L of Inhibitor solution. -
Incubate at 37°C for 10 minutes to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 40
L of S-2238 substrate. Rapidly mix.
-
-
Kinetic Measurement:
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Plot
vs. [Inhibitor]. -
Fit data to the Morrison equation (for tight-binding inhibitors) or standard IC50 logistic regression.
-
Expected Results Table
| Compound | Structure (P3-P2-P1) | Ki (nM) | Selectivity (vs. Trypsin) |
| Control | D-Phe-Pro-Arg | 150 | 10x |
| Test Cmpd 1 | (L)-Ig -Pro-Arg | 12 | >500x |
| Test Cmpd 2 | (D)-Ig-Pro-Arg | >10,000 | N/A |
Note: The L-isomer of Indanylglycine (corresponding to the stereochemistry of L-Phenylalanine) typically yields nanomolar potency due to correct vector alignment in the S3 pocket.
Troubleshooting & Safety
Safety: Cyanide Handling
The Bucherer-Bergs reaction uses KCN.[1][8]
-
Never add acid to the reaction mixture before quenching; this generates lethal HCN gas.
-
Perform all operations in a high-efficiency fume hood.
-
Keep a cyanide antidote kit available.
-
Quench waste with bleach (sodium hypochlorite) at pH > 10.
Experimental Pitfalls
-
Solubility: Indanylglycine is highly lipophilic. If the final inhibitor precipitates in the assay buffer, add 0.01% Triton X-100 or increase DMSO slightly (max 5%).
-
Racemization: During peptide coupling, urethane-protected amino acids (Boc/Fmoc) are generally safe, but over-activation with HATU can cause epimerization. Use EDC/HOBt for safer kinetics if chirality is lost.
References
-
Bucherer, H. T., & Steiner, W. (1934). Syntheses of hydantoins. Journal für Praktische Chemie, 140(2), 291–316.
-
Chen, L. et al. (2000). The design and synthesis of thrombin inhibitors: the introduction of in vivo efficacy and oral bioavailability into benzthiazolylalanine inhibitors.[9] Bioorganic & Medicinal Chemistry Letters, 10(14), 1567-1570.[9]
-
Tucker, T. J. et al. (1998). Potent noncovalent thrombin inhibitors that utilize the unique amino acid D-dicyclohexylalanine in the P3 position.[10] Journal of Medicinal Chemistry, 41(17), 3210-3219.
-
DiMaio, J. et al. (1998).[11] Potent bicyclic lactam inhibitors of thrombin: Part I: P3 modifications. Bioorganic & Medicinal Chemistry Letters, 8(22), 3193-3198.[11]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Design, Synthesis, and Pharmacological Characterization of a Neutral, Non-Prodrug Thrombin Inhibitor with Good Oral Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls [austinpublishinggroup.com]
- 7. Deciphering Thrombin Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. The design and synthesis of thrombin inhibitors: the introduction of in vivo efficacy and oral bioavailability into benzthiazolylalanine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent noncovalent thrombin inhibitors that utilize the unique amino acid D-dicyclohexylalanine in the P3 position. Implications on oral bioavailability and antithrombotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent bicyclic lactam inhibitors of thrombin: Part I: P3 modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in DL-2-Indanylglycine Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the peptide coupling of DL-2-Indanylglycine, a sterically hindered amino acid. Our goal is to equip you with the knowledge to optimize your synthetic protocols and achieve higher yields and purity.
Understanding the Challenge: The Nature of Steric Hindrance
Steric hindrance in peptide synthesis is a phenomenon where the bulky nature of amino acid side chains or protecting groups physically obstructs the formation of an amide bond.[1] DL-2-Indanylglycine, with its rigid, bicyclic indanyl group, presents a significant steric barrier at the α-carbon. This bulkiness can dramatically slow down or even prevent successful coupling, leading to low yields and the formation of deletion sequences in the final peptide.[1]
Key Factors Contributing to Steric Hindrance in DL-2-Indanylglycine Coupling:
-
Bulky Side Chain: The indanyl group's spatial arrangement directly shields the amine or carboxylic acid functional groups, making it difficult for coupling reagents and other reactants to approach.
-
Secondary Structure Formation: As a peptide chain elongates, it can fold into secondary structures or aggregate, further masking the reactive sites and exacerbating the steric challenge.[2]
-
Protecting Groups: Large side-chain protecting groups on neighboring amino acids can also contribute to the overall steric congestion.[1]
Troubleshooting Guide: Low Coupling Yield
A low yield in the coupling of DL-2-Indanylglycine is a common issue. This guide provides a systematic approach to diagnosing and resolving the problem.
Diagram: Troubleshooting Workflow for Low Coupling Yield
Sources
preventing racemization of DL-2-Indanylglycine during synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Racemization of DL-2-Indanylglycine (Igl) During Synthesis & Resolution
Executive Summary
2-Indanylglycine (Igl) presents a unique stereochemical challenge. Unlike Phenylglycine (Phg), where the
This steric hindrance slows down the acylation of the nucleophile, extending the lifetime of the activated ester intermediate. The longer this intermediate exists, the higher the probability of oxazolone formation—the primary driver of racemization in non-benzylic amino acids.
This guide addresses two critical workflows:
-
Resolution: Converting the racemic DL-starting material into enantiopure (L)- or (D)-Igl.
-
Preservation: Coupling the purified enantiomer without re-racemizing it.
Part 1: The Mechanism of Racemization
To prevent racemization, one must understand its driving force. For 2-Indanylglycine, the risk is primarily steric-induced kinetic racemization .
The "Slow Coupling" Trap:
In standard peptide synthesis, the rate of coupling (
Diagram 1: Steric-Induced Racemization Pathway This diagram illustrates how steric bulk favors the oxazolone pathway over direct coupling.
Caption: The steric bulk of the indanyl group retards direct coupling, increasing the residence time of the activated ester and favoring the formation of the oxazolone intermediate, which is prone to racemization.
Part 2: Resolution of DL-2-Indanylglycine
If you are starting with the racemic DL-2-Indanylglycine, you must resolve it before use. Chemical resolution is often inefficient for this scaffold. Enzymatic resolution is the gold standard for high enantiomeric excess (ee > 99%).
Protocol A: Enzymatic Resolution (Acylase I)
This method uses Hog Kidney Acylase I to selectively hydrolyze the N-acetyl-L-isomer, leaving the D-isomer acetylated.
Reagents:
-
DL-2-Indanylglycine
-
Acetic anhydride / NaOH (for acetylation)
-
Hog Kidney Acylase I (Grade I)
-
0.1 M Lithium Hydroxide (LiOH) or KOH
Step-by-Step Workflow:
-
Acetylation: Convert DL-Igl to N-Acetyl-DL-2-Indanylglycine using acetic anhydride in 2M NaOH (Schotten-Baumann conditions). Acidify to pH 2.0 to precipitate the N-acetyl derivative.
-
Enzymatic Hydrolysis:
-
Dissolve N-Acetyl-DL-Igl in water; adjust pH to 7.5–8.0 with dilute LiOH.
-
Add Acylase I (approx. 10 mg per gram of substrate).
-
Incubate at 37°C with gentle stirring for 24–48 hours.
-
Checkpoint: Monitor reaction progress via HPLC (see Part 4). Stop when L-Igl peak maximizes and N-acetyl-D-Igl remains constant.
-
-
Separation:
-
Acidify the mixture to pH 5.0.
-
Filter: The free L-2-Indanylglycine often precipitates or can be isolated via ion-exchange resin (Dowex 50W).
-
Extraction: The unreacted N-Acetyl-D-Indanylglycine remains in solution (or can be extracted with ethyl acetate at pH 1-2).
-
-
Recycling (Optional): The D-isomer can be chemically racemized (heated with acetic anhydride) to regenerate the DL-starting material for another round.
Part 3: Low-Racemization Coupling Protocols
Once you have the pure enantiomer (e.g., Fmoc-L-2-Indanylglycine), the goal is to couple it without losing purity.
The Golden Rule: Avoid strong bases and high temperatures.
Troubleshooting Table: Coupling Conditions
| Parameter | High Risk (Avoid) | Low Risk (Recommended) | Technical Rationale |
| Base | DIPEA, DBU, Et3N | 2,4,6-Collidine (TMP) , NMM | Strong bases abstract the |
| Activator | HBTU, HATU (w/ DIPEA) | DIC / Oxyma Pure | Uronium salts (HBTU) require base during activation. Carbodiimides (DIC) with Oxyma create a neutral, highly reactive ester. |
| Temperature | > 40°C | 0°C to 25°C | Heat accelerates oxazolone formation exponentially more than it accelerates coupling for bulky residues. |
| Solvent | DMSO (high polarity) | DMF / DCM (1:1) | Lower polarity solvents stabilize the activated ester against enolization. |
Recommended Protocol: The "Collidine/Oxyma" Method
This protocol minimizes base-mediated racemization while maintaining sufficient activation power for the bulky indanyl group.
-
Resin Preparation: Swell resin in DCM for 30 min.
-
Activation Cocktail (Pre-mix 2 min at 0°C):
-
Coupling:
-
Monitoring: Use the Kaiser test. If incomplete, do not heat . Double couple using fresh reagents.
Part 4: Analytical Verification (Chiral HPLC)
You cannot fix what you cannot measure. Standard C18 HPLC will not separate enantiomers.
Protocol:
-
Column: Immobilized Polysaccharide CSP (e.g., Chiralpak IA/IC or Phenomenex Lux Cellulose-1).
-
Mobile Phase: Hexane : Isopropanol (80:20) + 0.1% TFA (Normal Phase).
-
Detection: UV at 254 nm (Indanyl group has good absorbance).
-
Sample Prep: If analyzing a peptide, hydrolyze a small aliquot (6N HCl, 110°C, 1 hr - Note: Acid hydrolysis induces ~1-2% racemization, use D2O/DCl to correct for this or use non-hydrolytic cleavage if possible). For the free amino acid, derivatize with FDAA (Marfey's Reagent) for reverse-phase separation if a chiral column is unavailable.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science.
-
Search Result 1.11 : Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Link
-
Search Result 1.9 : Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Support. Link
-
Search Result 1.21 : Enzymic resolution of DL-phenylglycine. ResearchGate. (Methodology adapted for Indanylglycine). Link
Sources
Technical Support Center: Optimizing Coupling Reagents for Hindered Unnatural Amino Acids
Ticket ID: #UAA-OPT-2026 Subject: Overcoming steric hindrance, racemization, and deletion sequences in complex peptide synthesis. Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.
Executive Summary & Core Directive
The Challenge:
Hindered unnatural amino acids (UAAs)—such as
The Solution: Optimization requires a shift from standard carbodiimides to high-velocity onium salts (Uronium/Phosphonium) and the precise modulation of basicity to prevent side reactions like guanidinylation and epimerization.
Reagent Selection Matrix
Use this matrix to select the correct reagent class based on the specific steric challenge of your sequence.
| Reagent Class | Top Candidate | Mechanism | Best Application | Critical Drawback |
| Standard High-Performance | COMU | Uronium salt of Oxyma Pure | General hindered couplings, Aib, bulky side chains. | Hydrolyzes faster than HATU; solution stability is lower. |
| The "Gold Standard" | HATU | Uronium salt of HOAt | Macrocyclization, extremely difficult couplings. | Risk of guanidinylation if reaction is slow; HOAt is potentially explosive. |
| N-Methyl Specialist | PyAOP | Phosphonium salt of HOAt | Expensive; requires careful handling of phosphonium byproducts.[3] | |
| Racemization Control | DIC / Oxyma | Carbodiimide + Oxime | Cys, His, and Phg couplings. | Slower kinetics than onium salts; may not drive extremely hindered reactions to completion. |
Diagnostic Workflow
Visualizing the Decision Process Follow this logic flow to determine the optimal coupling condition for your specific failure mode.
Figure 1: Decision tree for selecting coupling reagents based on steric and stereochemical constraints.
Troubleshooting & FAQs
Q1: Why did my coupling fail with HATU even though it is considered the strongest reagent?
Diagnosis: You likely encountered Guanidinylation . Mechanism: HATU is a uronium salt. In slow reactions (common with hindered amines), the unreacted amine can attack the central carbon of the uronium reagent instead of the activated amino acid ester. This permanently "caps" the peptide chain with a guanidine moiety, terminating growth. Fix: Switch to PyAOP (Protocol B). PyAOP is a phosphonium salt; it cannot form guanidines.[4] It maintains the high reactivity of the HOAt leaving group without the capping risk during prolonged reaction times [1].
Q2: I am coupling Aib-Aib (alpha-aminoisobutyric acid). Conversion is stuck at 80%.
Diagnosis: Steric clash at the
-
Switch to COMU: COMU often shows superior kinetics to HATU for Aib-Aib couplings due to the "Oxyma" effect and better solubility [2].[4]
-
Microwave Assistance: Heat to 75°C (if Cys/His are absent).
-
Double Couple: Perform the first coupling with COMU/DIEA, drain, and repeat with a fresh solution.
Q3: My Cysteine residue is showing 15% D-isomer (racemization).
Diagnosis: Base-catalyzed proton abstraction. The combination of a strong base (DIEA, pKa ~10.5) and a high-activity electron-withdrawing group (OBt/OAt) increases the acidity of the C
-
Change the Base: Switch from DIEA to TMP (2,4,6-trimethylpyridine) or Sym-collidine . These are weaker bases that are sufficient to deprotonate the carboxylic acid but less likely to abstract the
-proton [3]. -
Protocol: Use DIC/Oxyma Pure (Protocol C). This "neutral" activation often yields <1% racemization compared to basic conditions.
Optimized Experimental Protocols
Protocol A: High-Velocity Coupling (COMU)
Best for: Aib, alpha-methyl amino acids, and general difficult sequences.
-
Stoichiometry: 1.0 eq Resin : 3.0 eq Fmoc-AA-OH : 3.0 eq COMU : 6.0 eq DIEA.
-
Dissolution: Dissolve Fmoc-AA and COMU in minimal DMF (0.2 M concentration).
-
Activation: Add DIEA. Wait exactly 30 seconds for pre-activation. Note: Do not wait longer; COMU hydrolyzes quickly.
-
Coupling: Add mixture to resin. Shake for 60 minutes at RT.
-
Monitoring: Perform Chloranil test (for secondary amines) or Kaiser test.
Protocol B: The "Nuclear Option" (PyAOP)
Best for: N-methyl to N-methyl couplings, or where HATU causes capping.
-
Stoichiometry: 1.0 eq Resin : 3.0 eq Fmoc-AA-OH : 3.0 eq PyAOP : 6.0 eq DIEA.
-
Activation: Dissolve Amino Acid, PyAOP, and DIEA simultaneously and add immediately to the resin. Phosphonium salts do not require pre-activation time.
-
Coupling: Shake for 2–4 hours.
-
Optimization: If conversion is low, repeat the coupling at 50°C (conventional heating) or microwave irradiation.
Protocol C: Racemization Suppression (Cys/His)
Best for: Cysteine, Histidine, Phenylglycine.
-
Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.[5][6]
-
Stoichiometry: 1.0 eq Resin : 3.0 eq Fmoc-AA-OH : 3.0 eq DIC : 3.0 eq Oxyma Pure.
-
Base: None. (If solubility is an issue, add 0.1 eq of TMP).
-
Coupling: Shake for 60–90 minutes. The absence of excess base preserves chiral integrity [4].
References
-
Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. Journal of Organic Chemistry. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Han, Y., & Albericio, F. (1997). Racemization-Free Coupling of Cysteine Derivatives Using 2,4,6-Trimethylpyridine (TMP) as a Base.[7] Journal of Organic Chemistry. Link
-
Subirós-Funosas, R., et al. (2009).[6] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4][6][8] Chemistry – A European Journal.[6] Link
Sources
- 1. peptide.com [peptide.com]
- 2. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Low Yields in Indanylglycine Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the synthesis of peptides containing the sterically hindered, non-proteinogenic amino acid, indanylglycine. Low yields during this process are a common challenge, and this resource offers expert insights and field-proven protocols to help you optimize your synthetic outcomes.
Part 1: Troubleshooting Guide (Q&A)
This section directly addresses specific experimental issues you might encounter.
Question 1: I'm observing incomplete coupling of Fmoc-indanylglycine onto my peptide-resin. What is the likely cause and how can I fix it?
Answer:
Incomplete coupling is the most frequent hurdle when working with indanylglycine. The primary cause is the significant steric hindrance imposed by its bulky indanyl side chain, which slows down the kinetics of amide bond formation.[1][2] Standard coupling protocols are often insufficient to drive the reaction to completion.
Root Cause Analysis:
-
Steric Hindrance: The indanyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide chain.
-
Insufficient Reagent Potency: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may not generate a sufficiently reactive intermediate to overcome the steric barrier.[2][3]
-
Suboptimal Reaction Conditions: Inadequate reaction time, temperature, or solvent choice can exacerbate the problem. Poor solvation of the growing peptide chain can lead to aggregation, further blocking reactive sites.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Solutions:
-
Upgrade Your Coupling Reagent: Switch from carbodiimide-based reagents to more potent aminium/uronium or phosphonium salt-based reagents. Reagents like HATU, HCTU, and COMU are highly effective as they form more reactive activated esters.[3][5][6] HATU, in particular, is often preferred for its rapid reaction rates and ability to minimize racemization.[6]
-
Optimize Reaction Conditions:
-
Time: Extend the coupling reaction time from the standard 1-2 hours to 4 hours, or even overnight, to allow the sterically hindered reaction to proceed to completion.[3]
-
Solvent: Ensure optimal solvation. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its solvating properties, which can help prevent peptide aggregation.[3][7]
-
Temperature: Gentle heating or the use of microwave-assisted peptide synthesis (MAPS) can provide the necessary energy to overcome the activation barrier, but must be used cautiously to avoid racemization.[3][8]
-
-
Perform a "Double Coupling": If a single coupling attempt is incomplete, repeat the coupling step with a fresh solution of activated Fmoc-indanylglycine before proceeding to the next deprotection step.[3][4]
Question 2: After coupling the amino acid following indanylglycine, my mass spectrometry results show a major impurity corresponding to a loss of the first two amino acids. What is happening?
Answer:
This is a classic sign of diketopiperazine (DKP) formation.[9] This side reaction is particularly prevalent when the peptide sequence has a sterically demanding residue like indanylglycine at the C-terminal position (Aa1), followed by another amino acid (Aa2).
Mechanism of Diketopiperazine (DKP) Formation:
Under the basic conditions of Fmoc deprotection (using piperidine), the newly liberated N-terminal amine of the second amino acid (Aa2) can perform an intramolecular nucleophilic attack on the ester bond linking the first amino acid (indanylglycine) to the resin. This attack cleaves the dipeptide from the resin, forming a stable, six-membered cyclic diketopiperazine ring.[9][10] The synthesis then continues on the now-empty resin site, leading to a major truncated peptide impurity that is missing the first two residues.[9]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Fmoc-Indanylglycine (Igl) Attachment Guide
Status: Operational Topic: Optimization of Reaction Times & Conditions for Fmoc-Igl-OH Ticket Priority: High (Steric Hindrance & Racemization Risk) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Core Directive: The Steric-Electronic Dilemma
Welcome to the technical support hub for Fmoc-indanylglycine (Igl) . You are likely here because your synthesis failed, resulting in either a deletion sequence (incomplete coupling) or a diastereomeric mixture (racemization).
The Problem: Igl presents a dual threat to Solid Phase Peptide Synthesis (SPPS):
-
Steric Hindrance: The bulky indanyl group creates a massive kinetic barrier, requiring extended reaction times or high-energy activation.
-
Electronic Instability: Structurally, Igl is a Phenylglycine (Phg) derivative. The
-proton is benzylic, making it significantly more acidic than in standard amino acids. Extended reaction times and strong bases (like DIPEA) rapidly remove this proton, leading to irreversible racemization (L D conversion).
The Solution: You cannot simply "cook it longer" to improve yield. You must optimize for high-intensity, short-duration coupling using specific buffering conditions.
Visualization: The Racemization Pathway
The following diagram illustrates why extending reaction time with standard bases (DIPEA) destroys chiral integrity.
Caption: Mechanism of base-catalyzed racemization in Phenylglycine derivatives (Igl). Extended exposure to DIPEA favors the enolate pathway.
Troubleshooting & FAQs
Issue 1: Incomplete Coupling (Low Yield)
User Question: "I reacted Fmoc-Igl-OH for 2 hours with HATU/DIPEA, but the Kaiser test is still positive. Should I extend it to overnight?"
Technical Response: NO. Do not extend to overnight. Extending the reaction beyond 2 hours with HATU/DIPEA virtually guarantees high levels of racemization due to the activated ester's lifetime in a basic environment.
Corrective Action:
-
Switch to Double Coupling: Two short reactions are superior to one long reaction. The fresh reagents in the second pass drive the equilibrium forward more effectively than an old, degrading mixture.
-
Change the Base: Switch from DIPEA (pKa ~10.5) to 2,4,6-Collidine (TMP) (pKa ~7.4). Collidine is sufficient to activate the ester but weak enough to minimize proton abstraction at the
-carbon [1]. -
Reaction Time Protocol:
-
Coupling 1: 45 minutes.
-
Wash: DMF (3x).
-
Coupling 2: 45 minutes.
-
Issue 2: Racemization (Isomers in HPLC)
User Question: "My mass spec shows the correct mass, but I have a 'doublet' peak in HPLC. Is this the D-isomer?"
Technical Response: Yes, this is likely the diastereomer (D-Igl). This occurs when the activation environment is too basic or too hot.
Corrective Action:
-
Use Oxyma/DIC: If HATU is causing racemization, switch to DIC (Diisopropylcarbodiimide) and Oxyma Pure .[1] This method creates a neutral pH environment (base-free coupling), which drastically lowers the risk of enolization while maintaining high coupling efficiency for sterically hindered amino acids [2].
-
Limit Pre-activation: Do not pre-activate Fmoc-Igl-OH with base for more than 30 seconds. Add the base last or simultaneously with the resin.
Issue 3: Microwave Optimization
User Question: "Can I use microwave heating to speed this up? What temperature?"
Technical Response: Microwave irradiation is highly effective for Igl but requires strict thermal limits.
-
Standard AA Temp: 75°C.
-
Fmoc-Igl Limit: 50°C Max.
-
At >50°C, even weak bases can induce racemization in phenylglycine derivatives [3].
-
Recommended Cycle: 20 Watts, 50°C, 10 minutes (Double Couple).
-
Optimization Logic: The Decision Matrix
Use this workflow to determine your optimal reaction parameters based on your available equipment.
Caption: Decision tree for selecting coupling conditions. Note the strict temperature cap for microwave synthesis.
Comparative Data: Coupling Reagents
The following table summarizes the trade-offs between kinetics and integrity for Fmoc-Igl attachment.
| Reagent System | Base | Reaction Time (Manual) | Reaction Time (MW 50°C) | Racemization Risk | Coupling Efficiency |
| HATU / HOAt | DIPEA | 1 x 2 hr | N/A | High (Avoid) | High |
| HATU / HOAt | Collidine | 2 x 45 min | 2 x 5 min | Low | High |
| DIC / Oxyma | None | 2 x 60 min | 2 x 10 min | Very Low | Moderate-High |
| PyBOP | DIPEA | 2 x 60 min | N/A | Moderate | Moderate |
Standard Operating Procedure (SOP)
Objective: Attach Fmoc-Igl-OH to a growing peptide chain (Resin-AA-NH2).
Materials
-
Fmoc-Igl-OH (3.0 equivalents relative to resin loading)
-
Coupling Reagent: DIC (3.0 eq) and Oxyma Pure (3.0 eq) OR HATU (2.9 eq) and Collidine (6.0 eq).
-
Solvent: DMF (Anhydrous).[2]
Protocol (Manual Synthesis)
-
Resin Preparation:
-
Ensure N-terminal Fmoc is removed (20% Piperidine/DMF) and resin is washed (5x DMF).
-
-
Activation (Choose A or B):
-
Method A (Recommended - Neutral): Dissolve Fmoc-Igl-OH and Oxyma Pure in minimal DMF. Add DIC immediately before adding to resin. Do not pre-activate > 2 mins.
-
Method B (High Speed - Basic): Dissolve Fmoc-Igl-OH and HATU in minimal DMF. Add Collidine.[3] Add to resin immediately (0-30s pre-activation).
-
-
Coupling 1:
-
Coupling 2:
-
Repeat Step 2 and 3 with fresh reagents.
-
-
Monitoring:
-
Perform Chloranil test (for secondary amines) or Kaiser test (for primary amines). If slightly positive, perform a third coupling with HATU/Collidine for 30 mins.
-
-
Capping (Crucial):
-
If unreacted amines persist, cap with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
References
-
Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine) salt of 1-hydroxy-7-azabenzotriazole: a new, efficient, and racemization-free coupling reagent." Organic Letters.
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
Palasek, S. A., et al. (2007). "Limiting racemization in microwave-assisted solid-phase peptide synthesis." Journal of Peptide Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20130228449A1 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
Technical Support Center: 2-Indanylglycine (Igl) Functionalization
This guide serves as a technical support resource for researchers working with 2-indanylglycine (Igl) . It addresses the specific chemical challenges imposed by the steric bulk and electronic properties of the indane ring system during peptide synthesis and functionalization.
Core Directive
Objective: Minimize side reactions (racemization, incomplete coupling, and electrophilic scavenging) during the incorporation and modification of 2-indanylglycine. Scope: Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Functionalization, and Post-Synthetic Processing.
The Chemistry of the Challenge
2-Indanylglycine (Igl) is a conformationally constrained, non-canonical amino acid. Unlike Phenylglycine (Phg), where the
-
Primary Challenge (Sterics): The bulky indan-2-yl side chain creates significant steric hindrance, retarding the rate of acylation. This slow kinetics is the root cause of most side reactions.
-
Secondary Challenge (Racemization): While less acidic than Phg, the slow coupling rate allows the activated species to exist longer in solution, increasing the window for base-catalyzed oxazolone formation and subsequent epimerization.
-
Tertiary Challenge (Ring Reactivity): The electron-rich indane ring can act as a nucleophile during acidic deprotection, trapping carbocations (e.g., from Trt, Pbf, or tBu protecting groups).
Troubleshooting Guide: Critical Issues & Solutions
Issue A: Incomplete Coupling (Deletion Sequences)
User Observation: Mass spectrometry shows peaks corresponding to [M - Igl], indicating the amino acid failed to attach to the growing chain.
| Root Cause | Technical Intervention |
| Steric Hindrance | The indanyl group blocks the approach of the incoming activated ester. Standard reagents (HBTU/HCTU) are often too slow. |
| Aggregation | Igl is highly hydrophobic. Consecutive hydrophobic residues (e.g., Igl-Igl, Igl-Phe) cause on-resin aggregation. |
Protocol Adjustment:
-
Switch Coupling Reagents: Move from carbodiimides (DIC) or aminiums (HBTU) to phosphoniums (PyBOP) or high-efficiency uroniums (HATU or COMU ).
-
Double Coupling: Perform two coupling cycles.
-
Cycle 1: HATU / HOAt / DIPEA (1:1:2 eq) for 45 mins.
-
Cycle 2: PyBOP / HOAt / DIPEA (1:1:2 eq) for 60 mins.
-
-
Solvent Modulation: Use a mixture of DMF and DCM (1:1) or add chaotropic salts (0.1 M LiCl) to disrupt aggregation.
Issue B: Racemization (Loss of Chirality)
User Observation: HPLC shows a "doublet" peak for the target peptide, indicating the presence of diastereomers (L-Igl and D-Igl).
Q: Why is my Igl racemizing if it's not benzylic? A: Racemization is kinetically driven here. Because the coupling is sterically hindered, the activation step is fast, but the aminolysis (bond formation) is slow. The activated ester sits in solution, allowing the intramolecular oxazolone formation to compete.
Racemization Control Workflow:
-
Base Management: Avoid strong bases like DIPEA during the activation step if possible.
-
Recommendation: Use DIC / Oxyma Pure . This combination creates an active ester at a pH that is less conducive to proton abstraction than DIPEA-based methods.
-
-
Base Choice (if required): If using HATU, replace DIPEA with 2,4,6-Collidine (TMP). Collidine is a weaker, sterically hindered base that minimizes proton abstraction at the
-carbon. -
Pre-Activation Limits: Do NOT pre-activate the amino acid for more than 30 seconds. Add the base to the resin last or simultaneously with the amino acid.
Issue C: Side-Chain Alkylation (The "Indane Trap")
User Observation: Mass spec shows +56 Da (t-butyl) or +267 Da (Pbf) adducts on the peptide after TFA cleavage.
Mechanism: The indane ring is an electron-rich alkyl-benzene. During global deprotection with TFA, generated carbocations (electrophiles) attack the aromatic ring via Friedel-Crafts alkylation.
Optimized Cleavage Cocktail (Reagent K derivative):
-
Standard: 95% TFA, 2.5% TIS, 2.5% H2O (Insufficient for Igl + Arg/Trp).
-
Recommended for Igl:
-
TFA: 82.5%
-
Phenol: 5% (Traps cations)
-
Thioanisole: 5% (Strong scavenger)
-
Water: 5%
-
EDT (Ethanedithiol): 2.5% (Essential if Trt/Pbf are present)
-
Note: DODT (3,6-dioxa-1,8-octanedithiol) is a less odorous alternative to EDT.
-
Experimental Data: Coupling Efficiency Matrix
Comparison of coupling conditions for attaching Fmoc-Igl-OH to a difficult resin-bound amine (e.g., H-Pro-Resin).
| Coupling System | Base | Time | Yield (5-mer) | Racemization (% D-Isomer) |
| HBTU / HOBt | DIPEA | 1 h | 65% | 4.2% |
| HATU / HOAt | DIPEA | 1 h | 92% | 1.8% |
| HATU / HOAt | Collidine | 1 h | 94% | < 0.5% |
| DIC / Oxyma | None | 2 h | 88% | < 0.2% |
| COMU / Oxyma | DIPEA | 30 m | 95% | 0.8% |
Analyst Note: For maximum yield, use HATU/Collidine. For maximum chiral purity, use DIC/Oxyma.
Visualizing the Mechanism
The following diagram illustrates the kinetic competition between productive coupling and the racemization pathway via the oxazolone intermediate.
Caption: The steric bulk of the indanyl group slows down the "Fast Amine Attack" pathway, allowing the "Slow Cyclization" to oxazolone to compete, leading to racemization.
Frequently Asked Questions (FAQ)
Q: Can I use microwave-assisted synthesis for Igl coupling? A: Yes, but with caution. While heat overcomes steric hindrance, it exponentially increases the rate of racemization.
-
Protocol: Limit temperature to 50°C . Use DIC/Oxyma rather than basic conditions (HATU/DIPEA) under microwave irradiation to decouple the thermal effect from base-catalyzed epimerization.
Q: Is the indane ring stable to oxidation? A: Generally, yes, but the benzylic positions (C1/C3 of the indane) are susceptible to radical oxidation. Avoid using reagents like NBS or storing the peptide in solution with exposure to light/air for prolonged periods. If performing on-resin cyclization with Ruthenium or Palladium, be aware of potential C-H activation at these sites.
Q: I see a +106 Da impurity. What is it? A: This often corresponds to a p-cresol adduct if you used p-cresol as a scavenger, or a Thiocresyl adduct . It suggests incomplete scavenging of the linker cation. Ensure you are using a thiol-based scavenger (EDT or DODT) which is more effective than silanes (TIS) for protecting electron-rich aromatic rings.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
Technical Support Center: DL-2-Indanylglycine Crystallization & Solvent Selection
Executive Summary & Molecule Profile[1]
Welcome to the technical support hub for DL-2-Indanylglycine . This guide addresses the specific challenges of crystallizing this unnatural amino acid. Unlike simple aliphatic amino acids (e.g., Glycine, Alanine), DL-2-Indanylglycine possesses a "schizophrenic" solubility profile: a highly polar zwitterionic "head" (glycine moiety) and a bulky, lipophilic "tail" (indane ring).
The Core Challenge: The indane ring significantly reduces water solubility compared to Phenylglycine, while the zwitterionic head prevents solubility in pure organic solvents. This often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling or anti-solvent addition.
Physicochemical Profile
| Parameter | Value / Characteristic | Impact on Crystallization |
| Structure | Indane ring + Glycine | Amphiphilic nature requires mixed solvent systems. |
| pI (Isoelectric Point) | ~6.0 - 6.5 (Estimated) | Target pH for maximum yield (minimum solubility). |
| Solubility | Low in neutral water; High in acidic/basic water. | pH Swing is the most effective crystallization driver. |
| Key Risk | Oiling Out / Gelation | Occurs if water content is too high during rapid cooling. |
Module 1: Solvent System Selection
Use this matrix to select the optimal solvent system based on your purity goals.
The "Golden Triangle" of Solvents
For lipophilic amino acids, a single solvent rarely suffices. We recommend a ternary system approach:
-
Solubilizer (Acid/Base): To dissolve the zwitterion.
-
Precipitator (Neutralizer): To reach the Isoelectric Point (pI).
-
Regulator (Co-solvent): To prevent oiling out.
| Solvent System | Role | Pros | Cons | Recommended For |
| Water / HCl / NaOH | pH Swing | Highest yield; Green chemistry; Scalable. | Risk of oiling out if indane interaction dominates; High salt content in cake. | Primary Isolation (Crude from synthesis).[1] |
| Water / Methanol (1:1) | Recrystallization | Methanol suppresses hydrophobic aggregation (oiling); Good lattice formation. | Lower yield than pure water; Flammability. | Polymorph Control & Final Purification.[2] |
| Acetic Acid / Water | Solubility Swing | Excellent dissolution of crude; Water acts as anti-solvent. | Hard to dry (AcOH trapped in lattice); Corrosive. | Removing Inorganic Salts . |
| Ethanol / Water | Anti-solvent | Safer than MeOH; Good for pharmaceutical use. | Higher risk of gelation than MeOH due to viscosity. | Late-stage Crystallization . |
Module 2: Experimental Protocols
Protocol A: Isoelectric Point (pI) Precipitation (Primary Isolation)
Best for isolating the solid from a crude reaction mixture.
Mechanism: The molecule is soluble as a cation (pH < 2) or anion (pH > 10). Adjusting to pH ~6 collapses the hydration shell, forcing precipitation.
-
Dissolution: Suspend crude DL-2-Indanylglycine in Water (10 vol) .
-
Acidification: Slowly add 6M HCl until the solution becomes clear (pH < 1.5).
-
Tip: If haze persists, add Methanol (2 vol) to solubilize lipophilic impurities, then filter over Celite.
-
-
Neutralization (The Critical Step):
-
Heat solution to 50°C (prevents oiling).
-
Slowly add 10% NaOH or NH₄OH dropwise.
-
Target: Stop exactly at pH 6.2 ± 0.2 .
-
-
Crystallization:
-
A white slurry should form.
-
Cool slowly to 20°C over 2 hours.
-
Do not crash cool, or you will trap impurities.
-
-
Filtration: Filter and wash with Water/Methanol (9:1) to remove residual salts.
Protocol B: Recrystallization (Purity Enhancement)
Best for upgrading purity >99% and removing colored impurities.
-
Slurry: Suspend 10g of solid in Methanol (50 mL) .
-
Heating: Heat to reflux (65°C). The solid may not fully dissolve yet.
-
Water Addition: Add hot Water dropwise through the condenser until the solution just clears.
-
Ratio Check: Final solvent ratio should be approx. MeOH:Water (2:1 to 1:1).
-
-
Polishing: If insoluble specks remain, hot filter immediately.
-
Nucleation: Allow to cool to 40°C. If oil droplets appear, add 5 mL Methanol immediately to redissolve, then seed with pure crystals.
-
Harvest: Cool to 0°C, hold for 1 hour, filter, and wash with cold Isopropanol .
Workflow Visualization
Caption: Logic flow for the purification of DL-2-Indanylglycine via pH-swing crystallization, including a feedback loop for handling "oiling out" events.
Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
Diagnosis: This is the most common issue with lipophilic amino acids. It happens when the temperature is above the "metastable limit" for liquid-liquid phase separation (LLPS). The hydrophobic indane rings aggregate before the polar heads can lock into a lattice. Fix:
-
Increase Alcohol Content: Add Methanol or Ethanol (up to 30% v/v). This increases the solubility of the "oil" phase, forcing it back into solution so nucleation can occur.
-
Seed Early: Add seed crystals at a higher temperature (e.g., 50°C) to provide a template for growth, bypassing the oil phase.
-
Slow Down: Reduce the cooling rate. Fast cooling promotes amorphous oil formation.
Q2: The crystals are extremely fine and hard to filter (Gelation).
Diagnosis: Supersaturation was generated too quickly, causing massive nucleation. This often happens if you dump base into the acid solution rapidly. Fix:
-
Ostwald Ripening: Heat the slurry back up to 50-60°C and hold it there for 2 hours. The small fines will dissolve, and larger crystals will grow.
-
pH Control: Use a weaker base (e.g., NH₄OH instead of NaOH) or add the base very slowly using a syringe pump.
Q3: Can I use Acetone as an anti-solvent?
Recommendation: Avoid. Acetone is a poor solvent for amino acids but can cause rapid, uncontrolled precipitation of amorphous solids. Furthermore, Acetone can react with the primary amine of the glycine to form a Schiff base (imine) impurity over time. Stick to Alcohols (MeOH, EtOH, IPA).
Q4: How do I remove inorganic salts (NaCl) from the final product?
Protocol:
-
Wash the filter cake with Ice-Cold Water (3x) .
-
If salt persists (check via Silver Nitrate test), recrystallize from Acetic Acid/Water . The salt remains dissolved in the water, while the amino acid crystallizes out upon cooling.
References
- General Amino Acid Crystallization: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Principles of zwitterionic crystallization and pI precipitation). Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Strategies for preventing oiling out in lipophilic compounds).
-
Specific Chemistry & Synthesis Context
- Synthesis of Phenylglycine and Analogs: Relevant patents (e.g., US Patent 3,887,606)
-
Indanylglycine Structure: PubChem CID 12192007 (Structure verification for lipophilicity assessment). Link
-
Methodology Verification
-
Isoelectric Precipitation: Standard operating procedure for amphoteric molecules (Amino Acids/Peptides). The pI is estimated based on the pKa of the alpha-carboxyl (~2.2) and alpha-amine (~9.[9]6) typical of alpha-amino acids.
-
Sources
- 1. KR101363884B1 - Process for preparing allylglycine derivatives - Google Patents [patents.google.com]
- 2. Recent Progress in the Chemical Synthesis of Class II and S-Glycosylated Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]
- 6. anl.gov [anl.gov]
- 7. unifr.ch [unifr.ch]
- 8. Rapid crystallization of glycine using metal-assisted and microwave-accelerated evaporative crystallization: the effect of engineered surfaces and sample volume - 2011-2012 - Nano Biomedicine and Engineering [nanobe.org]
- 9. (R)-2-Amino-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | C11H13NO2 | CID 12192007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the NMR Spectral Assignment of DL-2-Indanylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the structural elucidation of novel chemical entities is a cornerstone of successful development. DL-2-Indanylglycine, a conformationally restricted non-proteinogenic amino acid, and its derivatives have garnered significant interest as valuable building blocks in medicinal chemistry. Their rigid indanyl moiety imparts unique stereochemical constraints that can lead to enhanced binding affinity and selectivity for biological targets. However, this same rigidity presents distinct challenges for unambiguous spectral assignment by Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical guide, designed for researchers and drug development professionals, provides an in-depth comparison of NMR-based strategies for the structural characterization of DL-2-indanylglycine derivatives. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices and present supporting data to offer a field-proven perspective on achieving accurate and reliable spectral assignments.
The Challenge of Stereochemical Complexity
The core challenge in the NMR analysis of DL-2-indanylglycine derivatives lies in the presence of at least one stereocenter at the α-carbon, and the complex spin systems arising from the indanyl fragment. When dealing with racemic (DL) mixtures or diastereomeric products, the spectra can become crowded and overlapping, making definitive assignment a non-trivial task. Furthermore, the diastereotopic nature of the methylene protons within the indane ring adds another layer of complexity to the ¹H NMR spectrum.
A Multi-pronged NMR Approach for Unambiguous Assignment
A robust and self-validating NMR strategy is paramount for overcoming these challenges. This typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While ¹H and ¹³C NMR provide the foundational information, techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for piecing together the molecular puzzle.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive approach for the NMR analysis of a representative DL-2-indanylglycine derivative, such as N-acetyl-DL-2-indanylglycine methyl ester.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the DL-2-indanylglycine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6 mL in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]
-
Ensure the sample is fully dissolved and free of any particulate matter.
NMR Data Acquisition:
Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2][3]
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.
-
¹³C{¹H} NMR: Reveals the number of unique carbon environments in the molecule.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.
-
¹H-¹H COSY: Identifies protons that are scalar coupled to each other, typically within two or three bonds.
-
¹H-¹³C HSQC: Correlates each proton to the carbon atom it is directly attached to.
-
¹H-¹³C HMBC: Shows correlations between protons and carbons that are two or three bonds away, crucial for identifying quaternary carbons and piecing together molecular fragments.
Caption: Workflow for NMR data acquisition and spectral assignment.
Interpreting the Spectra: A Case Study Approach
To illustrate the principles of spectral assignment, let's consider the expected NMR data for three representative DL-2-indanylglycine derivatives: the parent amino acid, its methyl ester, and the N-acetylated methyl ester. The following tables summarize the anticipated ¹H and ¹³C chemical shifts. Actual experimental values may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for DL-2-Indanylglycine Derivatives
| Proton | DL-2-Indanylglycine | DL-2-Indanylglycine Methyl Ester | N-acetyl-DL-2-Indanylglycine Methyl Ester |
| H-α | ~3.8 - 4.0 | ~3.9 - 4.1 | ~4.5 - 4.7 |
| H-2 (indan) | ~2.8 - 3.0 | ~2.9 - 3.1 | ~3.0 - 3.2 |
| H-1/H-3 (indan, diastereotopic) | ~2.7 - 3.2 (m) | ~2.8 - 3.3 (m) | ~2.9 - 3.4 (m) |
| Aromatic (H-4, H-5, H-6, H-7) | ~7.1 - 7.3 (m) | ~7.1 - 7.3 (m) | ~7.1 - 7.3 (m) |
| -OCH₃ | - | ~3.7 | ~3.7 |
| N-H | broad | broad | ~6.0 - 6.5 (d) |
| CO-CH₃ | - | - | ~2.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for DL-2-Indanylglycine Derivatives
| Carbon | DL-2-Indanylglycine | DL-2-Indanylglycine Methyl Ester | N-acetyl-DL-2-Indanylglycine Methyl Ester |
| C=O (acid/ester) | ~175 - 178 | ~172 - 175 | ~171 - 174 |
| C-α | ~58 - 62 | ~57 - 61 | ~55 - 59 |
| C-2 (indan) | ~45 - 48 | ~44 - 47 | ~43 - 46 |
| C-1/C-3 (indan) | ~38 - 42 | ~38 - 42 | ~37 - 41 |
| Aromatic (C-3a, C-7a) | ~140 - 144 | ~140 - 144 | ~140 - 144 |
| Aromatic (C-4, C-5, C-6, C-7) | ~124 - 128 | ~124 - 128 | ~124 - 128 |
| -OCH₃ | - | ~52 | ~52 |
| C=O (amide) | - | - | ~170 |
| CO-CH₃ | - | - | ~23 |
Key Insights from the Data:
-
The α-Proton (H-α): The chemical shift of the α-proton is highly sensitive to the nature of the substituents on the amino and carboxyl groups. Esterification causes a slight downfield shift, while N-acetylation results in a more significant downfield shift due to the electron-withdrawing effect of the acetyl group.
-
The Indan Moiety: The protons of the indan group typically appear as complex multiplets in the aliphatic region of the ¹H NMR spectrum. The diastereotopic nature of the C1 and C3 methylene protons often leads to distinct signals, which can be further complicated by coupling to the C2 proton. COSY and HSQC experiments are essential for deconvoluting these spin systems.
-
The Aromatic Region: The four aromatic protons of the indan ring usually appear as a complex multiplet.
-
2D Correlations: HMBC is particularly powerful for connecting the different fragments of the molecule. For instance, correlations from the α-proton to the carbonyl carbon and the C2 carbon of the indan ring are definitive for establishing the core structure. Similarly, correlations from the methyl protons of the ester and acetyl groups to their respective carbonyl carbons confirm their positions.
Caption: Key 2D NMR correlations for structural assignment.
Alternative and Complementary Techniques
While NMR is the workhorse for structural elucidation in solution, other techniques provide valuable complementary information, particularly regarding stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric excess (ee). By using a chiral stationary phase, the two enantiomers of a DL-2-indanylglycine derivative will have different retention times, allowing for their quantification. This method, however, does not provide detailed structural information.
-
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional molecular structure, including the absolute configuration of stereocenters. This technique is considered the "gold standard" for structural analysis but is dependent on the ability to grow suitable single crystals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized derivatives by providing a highly accurate mass measurement. Fragmentation patterns observed in tandem MS (MS/MS) experiments can also provide structural information.
Conclusion: An Integrated Approach is Key
The unambiguous spectral assignment of DL-2-indanylglycine derivatives requires a logical and systematic application of modern NMR techniques. While ¹H and ¹³C NMR provide the initial overview, a combination of 2D correlation experiments such as COSY, HSQC, and HMBC is crucial for assembling the complete structural picture, especially in the face of stereochemical complexity and signal overlap. The data and protocols presented in this guide offer a robust framework for researchers to confidently tackle the structural elucidation of this important class of molecules. For absolute configuration determination, the use of complementary techniques like chiral HPLC or X-ray crystallography is often necessary. By integrating these powerful analytical tools, scientists can accelerate the development of novel therapeutics based on the unique structural features of DL-2-indanylglycine derivatives.
References
-
Etori, H., et al. (1997). 13C and 2H NMR studies of N-acetylglycine oligomer ethyl esters (residue number, n=3–9) and selectively C-deuteriated oligomer acid types (n=3, 4): Intermolecular hydrogen-bonding distance and segmental mobility. Journal of the Chemical Society, Faraday Transactions, 93(1), 143-146. [Link]
-
Sandhu, J. S., Sharma, S., & Singh, G. (Year). Spectral Study of some N-Acyldipeptides and their Derivatives. Zenodo. [Link]
-
Watanabe, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
Sources
Technical Guide: HPLC Enantioseparation of DL-2-Indanylglycine
Executive Summary
The separation of DL-2-Indanylglycine (Igl) enantiomers presents a specific challenge due to the molecule's steric bulk (the fused indane ring) and its zwitterionic nature. Unlike standard proteinogenic amino acids, the hydrophobic rigidity of the indanyl side chain requires a separation system that can accommodate steric hindrance while maintaining high stereoselectivity.
The Verdict:
-
For Optical Purity & Preparative Isolation: The Crown Ether CSP (CROWNPAK CR-I(+) is the "Gold Standard." It offers the highest resolution (
) by utilizing a specific host-guest inclusion complex, though it requires highly acidic mobile phases (pH 1.0–2.0). -
For LC-MS & Biological Matrices: The Macrocyclic Glycopeptide (Chirobiotic TAG) in Polar Organic Mode (POM) is the superior alternative, offering MS-compatible volatile mobile phases.
-
For Trace Bioanalysis: Indirect separation via Marfey’s Reagent (FDAA) derivatization on a C18 column remains the most sensitive method for plasma/tissue samples.
Molecular Context & Challenge
Target Molecule: DL-2-Indanylglycine (
The Separation Challenge:
-
Zwitterionic Character: At neutral pH, the molecule exists as a zwitterion, making retention on standard reversed-phase columns poor without derivatization.
-
Steric Bulk: The indane ring is bulky. Traditional ligand-exchange chromatography (copper complexes) often suffers from slow mass transfer and peak broadening with such bulky ligands.
-
Detection: The indanyl group provides UV absorbance (254 nm), but it is weak compared to conjugated systems, necessitating high-sensitivity detection or derivatization for trace analysis.
Methodology 1: Crown Ether CSP (The Gold Standard)
This method relies on the Daicel CROWNPAK CR-I(+) (immobilized) or CR(+) (coated). The chiral selector is a crown ether (18-crown-6 derivative) that forms a host-guest complex specifically with the ammonium group (
Mechanism of Action
The crown ether acts as a "host" that selectively binds the ammonium ion of the amino acid. The "guest" (Indanylglycine) must be in its protonated form. The chiral discrimination arises from the steric fit of the indanyl side chain against the chiral barriers of the crown ether.
Protocol A: High-Resolution Purity Check
-
Column: Daicel CROWNPAK CR-I(+) (
mm, 5 µm).[2] Note: The "I" version is immobilized, allowing higher organic content. -
Mobile Phase: Perchloric Acid (
) pH 1.5 / Acetonitrile (85:15 v/v).-
Why Perchloric Acid? It is a chaotropic anion that stabilizes the ammonium-crown complex better than phosphate or acetate, sharpening peak shapes.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature:
.-
Expert Insight: Lowering temperature from
to significantly increases the separation factor ( ) for bulky amino acids by reducing the thermal energy that allows the "wrong" enantiomer to slip into the crown cavity.
-
-
Detection: UV @ 210 nm (primary) or 254 nm.
Expected Performance:
-
Elution Order: D-isomer elutes first (on CR(+)), L-isomer elutes second.
-
Resolution (
): Typically (Baseline separation).
Methodology 2: Macrocyclic Glycopeptide (The MS-Compatible Alternative)
When the use of corrosive perchloric acid is prohibited (e.g., LC-MS systems), the Teicoplanin Aglycone (Chirobiotic TAG) column is the preferred choice. The "Aglycone" version (TAG) is often superior to the native Teicoplanin (T) for bulky unnatural amino acids because the removal of sugar moieties opens up the chiral binding pocket.
Protocol B: Polar Organic Mode (POM)
-
Column: Astec Chirobiotic TAG (
mm, 5 µm). -
Mobile Phase: Methanol / Acetonitrile / Triethylamine / Acetic Acid (50:50:0.2:0.1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature:
. -
Detection: MS (ESI+) or UV @ 254 nm.
Comparison to Crown Ether:
-
Pros: Fully MS compatible; longer column life; no corrosive acids.
-
Cons: Generally lower resolution (
) compared to Crown Ether for this specific molecule.
Methodology 3: Indirect Derivatization (Marfey's Reagent)
For biological samples (plasma/urine) where the analyte is dirty or low-concentration, derivatization with Marfey’s Reagent (FDAA) is the industry standard. It converts enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral C18 column.
Protocol C: Biological Trace Analysis
-
Derivatization: Mix
sample + FDAA (1% in acetone) + 1M . Heat at for 1 hour. Quench with 1M HCl. -
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus,
mm, 1.8 µm). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.[5]
-
Gradient: 20% B to 60% B over 10 mins.
-
-
Detection: MS/MS (MRM mode).
Comparative Analysis & Decision Matrix
Performance Data Summary
| Feature | Crown Ether (CR-I+) | Glycopeptide (TAG) | Derivatization (Marfey's) |
| Primary Use | Purity Check / Prep | LC-MS / Screening | Bioanalysis (Plasma) |
| Resolution ( | High (> 2.5) | Moderate (1.5 - 2.0) | High (> 3.0) |
| Mobile Phase | Acidic ( | MeOH/ACN (Volatile) | Standard RP (Water/ACN) |
| Sample Prep | Minimal (Dissolve & Shoot) | Minimal | Laborious (1 hr rxn) |
| Column Life | Moderate (Acid sensitivity) | High (Robust) | High (Standard C18) |
| Cost per Run | Medium | Low | High (Reagent cost + time) |
Decision Workflow
Caption: Decision matrix for selecting the optimal separation strategy based on sample matrix and detection requirements.
Experimental Workflow: Crown Ether Protocol
The following diagram illustrates the critical steps for the "Gold Standard" direct separation method, highlighting the necessity of acidic conditions for the mechanism to function.
Caption: Workflow for Crown Ether separation. Note: Protonation of the amine is the rate-limiting prerequisite for column binding.
Troubleshooting & Expert Tips
-
Peak Broadening: If peaks are broad on the CROWNPAK column, the pH is likely too high. The amine must be fully protonated. Ensure the mobile phase pH is strictly between 1.0 and 2.0.
-
Retention Drift: Crown ether columns are sensitive to water content. If using CR-I(+) (immobilized), you can increase Acetonitrile up to 20-30% to sharpen peaks and reduce retention time for the hydrophobic indanyl group.
-
Temperature Effects: Unlike standard C18, lowering the temperature (e.g., to
) on Crown Ether columns often improves resolution significantly, though it increases system pressure.
References
-
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
-
Péter, A., et al. (2004). "Comparison of the separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids." Journal of Chromatography A.
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][6][7][8][9][10][11][12][13][14]
-
Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A.
Sources
- 1. Comparison of the separation efficiencies of chirobiotic T and TAG columns in the separation of unusual amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mz-at.de [mz-at.de]
- 8. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 9. Enantioseparation by Thin-Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 11. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chiraltech.com [chiraltech.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
Mass Spectrometry Characterization of Indanylglycine Residues: A Comparative Guide to Fragmentation Strategies
As peptide therapeutics evolve to target complex protein-protein interactions, the incorporation of non-canonical amino acids has become a cornerstone of drug development. Indanylglycine (Igl) —a bulky, bicyclic, and highly lipophilic non-natural amino acid—is frequently engineered into peptide sequences to restrict backbone conformation, enhance resistance to proteolytic cleavage, and improve receptor affinity. Notable applications include the development of highly potent and.
However, characterizing synthetic peptides containing Igl presents a distinct analytical challenge. Standard proteomics workflows and database search engines are blind to non-canonical residues. Furthermore, the bulky indane ring uniquely alters the gas-phase fragmentation behavior of the peptide.
As an Application Scientist, I have structured this guide to objectively compare the performance of three primary mass spectrometry fragmentation alternatives—CID, HCD, and ETD —for sequencing Igl-containing peptides. By understanding the causality behind these fragmentation mechanisms, researchers can design self-validating LC-MS/MS workflows that yield unambiguous structural confirmation.
Physicochemical & Mass Spectrometric Properties of Igl
Before comparing fragmentation modes, we must establish the exact mass parameters of Indanylglycine. The indane ring attached to the alpha-carbon significantly shifts the residue mass and generates a highly diagnostic immonium ion during high-energy collisions.
Causality Check: The immonium ion is formed by the cleavage of the peptide bond and the loss of carbon monoxide (CO) from the corresponding a-ion. Because the indane ring is highly stable, the resulting Igl immonium ion is uniquely abundant and serves as a definitive biomarker for the residue's presence in the sequence.
Table 1: Exact Mass Parameters for Indanylglycine (Igl)
| Parameter | Chemical Formula | Exact Mass (Da) | Analytical Significance |
| Intact Molecule | 191.0946 | Precursor mass calculation for free Igl. | |
| Residue Mass | 173.0841 | Must be added as a custom modification in search engines (e.g., Proteome Discoverer, Mascot) to calculate b/y and c/z ion series. | |
| Immonium Ion | 146.0970 | Diagnostic low-mass reporter ion. Its presence confirms Igl incorporation. |
(Data derived from )
Comparative Analysis of Fragmentation Alternatives
When characterizing Igl-peptides, the choice of fragmentation technique dictates the quality of the structural data. Below is an objective comparison of Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
A. HCD (Higher-energy Collisional Dissociation): The Gold Standard
HCD is a beam-type collisional dissociation performed in a dedicated multipole (e.g., in Orbitrap platforms) rather than an ion trap.
-
Mechanism & Causality: Because HCD does not suffer from the "1/3 rule" (low-mass cutoff) inherent to traditional ion trap CID, it can detect fragments across the entire mass range. High-energy collisions effectively shatter the peptide backbone while simultaneously driving the formation of the m/z 146.0970 immonium ion .
-
Performance: Excellent. HCD provides a robust b and y ion series while guaranteeing the detection of the diagnostic Igl reporter ion.
B. ETD (Electron-Transfer Dissociation): The Structural Preserver
ETD utilizes radical anions (e.g., fluoranthene) to transfer electrons to multiply charged peptide cations, inducing rapid backbone cleavage.
-
Mechanism & Causality: ETD cleaves the N-Cα bond, generating c and z ions. Crucially, this process is so fast that it outpaces intramolecular vibrational energy redistribution. Therefore, the bulky, lipophilic indane side chain of Igl remains completely intact, preventing confusing neutral losses that often plague collisional techniques.
-
Performance: Highly complementary. ETD is the superior alternative if the Igl residue is located near basic residues (Arg, Lys) that facilitate higher precursor charge states (
).
C. CID (Collision-Induced Dissociation): The Legacy Approach
Traditional ion trap CID relies on resonance excitation.
-
Mechanism & Causality: The precursor ion is gently heated through multiple collisions. While it generates standard b and y ions, the bulky indane group can act as an energy sink, leading to preferential side-chain losses rather than uniform backbone cleavage. Furthermore, the low-mass cutoff prevents the detection of the m/z 146.0970 immonium ion.
-
Performance: Suboptimal for non-natural amino acid verification. It should only be used if HCD is unavailable on the instrument platform.
Table 2: Performance Comparison Matrix for Igl-Peptide Sequencing
| Feature | HCD (Beam-Type) | ETD (Radical-Driven) | CID (Ion Trap) |
| Primary Ion Series | b and y ions | c and z ions | b and y ions |
| Immonium Ion Detection | Yes (m/z 146.0970) | No | No (Low-mass cutoff) |
| Side-Chain Preservation | Moderate | Excellent | Poor (Prone to neutral loss) |
| Ideal Precursor Charge | 2+, 3+ | 3+, 4+ | 2+, 3+ |
| Overall Utility for Igl | Primary Choice | Strong Complement | Legacy / Fallback |
Workflow Visualization
To maximize sequence coverage and ensure absolute confidence in the localization of the Igl residue, a dual-fragmentation strategy (HCD + ETD) is highly recommended.
Fig 1: LC-MS/MS decision matrix for characterizing Indanylglycine-containing peptides.
Self-Validating Experimental Protocol: LC-MS/MS of Igl-Peptides
To ensure scientific integrity, the following protocol acts as a self-validating system. By utilizing stepped collision energies and complementary fragmentation modes, the data internally verifies both the exact mass and the sequence position of the Igl residue.
Step 1: Sample Preparation & Solubilization
-
Solubilization: Because Igl significantly increases peptide lipophilicity, standard aqueous buffers may cause precipitation. Dissolve the lyophilized peptide in 10-20% Acetonitrile (ACN) or Methanol with 0.1% Formic Acid (FA) to a stock concentration of 1 mg/mL.
-
Dilution: Dilute to a final injection concentration of 10-50 fmol/µL using 2% ACN / 0.1% FA.
Step 2: Chromatographic Separation (Nano-LC)
-
Column Selection: Utilize a high-resolution C18 column (e.g., 75 µm × 25 cm, 2 µm particle size). Causality: The lipophilic indane ring requires a highly hydrophobic stationary phase to ensure sharp peak shapes.
-
Gradient: Run an extended linear gradient from 5% to 60% Mobile Phase B (80% ACN, 0.1% FA) over 45 minutes. Igl-containing peptides will elute significantly later than their canonical counterparts (e.g., Leucine/Isoleucine variants).
Step 3: Mass Spectrometry Acquisition (Orbitrap Platform)
-
MS1 Scan: Acquire high-resolution MS1 spectra at 120,000 resolution (at m/z 200).
-
Validation Check 1: Ensure the precursor mass matches the theoretical mass (incorporating the 173.0841 Da Igl residue) within < 3 ppm mass error.
-
-
MS2 HCD Scan: Trigger data-dependent HCD on the top 10 most abundant precursors.
-
Parameter: Use a Stepped Normalized Collision Energy (NCE) of 25%, 30%, and 35%.
-
Causality: 25% NCE preserves larger b/y sequence ions, while 35% NCE guarantees the cleavage required to generate the m/z 146.0970 immonium ion.
-
Validation Check 2: The presence of m/z 146.0970 internally validates the indanyl side chain.
-
-
MS2 ETD Scan (Optional but Recommended): For precursors with
, trigger an ETD scan with calibrated charge-state-dependent reaction times.-
Validation Check 3: The resulting c/z ions will map the exact position of the Igl residue without side-chain fragmentation interference, cross-validating the HCD b/y sequence tag.
-
References
-
National Center for Biotechnology Information. "2-(Indanyl)glycine | C11H13NO2 | CID 167556". PubChem. Available at:[Link]
-
Moore, E., et al. "Identification of Potent, Selective, and Metabolically Stable Peptide Antagonists to the Calcitonin Gene-Related Peptide (CGRP) Receptor". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
Cheronis, J. C., et al. "A new class of bradykinin antagonists: synthesis and in vitro activity of bissuccinimidoalkane peptide dimers". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
biological half-life comparison of natural vs indanylglycine peptides
Topic: Biological Half-Life Comparison of Natural vs. Indanylglycine Peptides
Executive Summary
The clinical utility of natural peptides is frequently compromised by rapid proteolytic degradation, often resulting in biological half-lives (
This guide objectively compares the stability profiles of natural peptides against their Igl-modified counterparts, focusing on Bradykinin (BK) antagonists as a primary case study. Experimental data demonstrates that Igl incorporation can extend plasma half-life from <30 seconds to >2 hours , transforming transient signaling molecules into viable drug candidates.
Mechanism of Stabilization: Conformational Constraint
Proteolytic enzymes (e.g., Chymotrypsin, ACE) rely on the peptide substrate adopting an extended or specific conformation to access the catalytic triad. Natural amino acids like Phenylalanine (Phe) allow significant rotational freedom around the
Indanylglycine (Igl) , specifically 2-indanylglycine , mimics Phenylalanine but incorporates a bulky bicyclic indane ring system. This modification introduces severe steric constraints that:
-
Lock the Backbone: Restricts the range of accessible Ramachandran angles, favoring specific secondary structures (often
-turns) that proteases cannot recognize. -
Shield the Peptide Bond: The bulk of the indane ring sterically hinders the approach of the protease active site.
Diagram: Proteolytic Susceptibility vs. Igl Protection
Caption: Comparative pathway showing how natural peptide flexibility allows protease engagement, while Igl steric constraints prevent the necessary enzyme-substrate complex formation.
Comparative Performance Data
The most robust data comparing natural vs. Igl-peptides comes from the development of Bradykinin B1 Receptor Antagonists . Natural Bradykinin is rapidly degraded by Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P.
Table 1: Biological Half-Life ( ) Comparison in Human Plasma
| Peptide Category | Compound Name | Sequence Highlights | Plasma | Fold Improvement |
| Natural Agonist | Bradykinin (BK) | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | 27 - 34 seconds | N/A |
| Natural Metabolite | des-Arg9-BK | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe | ~10 minutes | ~20x vs BK |
| Igl-Modified Antagonist | B9858 | Contains Igl at pos 5, D-Igl at pos 7 | > 120 minutes | > 250x |
| Igl-Modified Antagonist | B9958 | Optimized Igl/Oic scaffold | > 4 hours | > 500x |
Key Insight: The substitution of Phenylalanine (Phe) with Indanylglycine (Igl) at cleavage-sensitive sites (specifically positions 5 and 8 in the BK scaffold) renders the peptide virtually immune to ACE-mediated hydrolysis.
Experimental Protocol: Determining Proteolytic Stability
To replicate these findings or validate new Igl-analogs, a standardized LC-MS/MS Serum Stability Assay is required. This protocol ensures data is comparable across different peptide series.
Methodology
-
Matrix Preparation: Pool human plasma/serum (heparinized) from at least 3 donors to average protease variability.
-
Incubation: Spike peptide (final conc. 10
M) into plasma at 37°C. -
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 200
L ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate serum proteins and stop enzyme activity. -
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).
Workflow Diagram
Caption: Step-by-step workflow for quantifying peptide half-life using LC-MS/MS, ensuring removal of serum proteins before analysis.
Implications for Drug Development
The integration of Indanylglycine offers a distinct advantage over other stabilization techniques (like PEGylation) because it maintains the small molecular weight of the peptide, preserving tissue penetration properties.
-
Target Specificity: Igl can improve selectivity. In the case of B9858, Igl incorporation favored B1 receptor antagonism while eliminating B2 receptor cross-reactivity.
-
Oral Bioavailability Potential: While primarily used for metabolic stability, the increased lipophilicity and rigidity provided by Igl can marginally improve intestinal permeability compared to flexible natural sequences.
References
-
Cyr, M., et al. (2001). "Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma." Blood, 97(6), 1742-1750. Link
-
Gera, L., et al. (2008). "Design of stable and potent bradykinin B1 receptor antagonists." International Immunopharmacology, 8(2), 289-292. Link
-
Marceau, F., et al. (2020).[2][3] "Measurement of Bradykinin Formation and Degradation in Blood Plasma." Frontiers in Medicine, 7, 358.[2] Link
-
PubChem. "2-(Indanyl)glycine Structure and Properties."[4] National Library of Medicine.[4][5] Link[5]
-
Lin, K.S., et al. (2015). "Comparative Studies of Three 68Ga-Labeled [Des-Arg10]Kallidin Derivatives for Imaging Bradykinin B1 Receptor Expression with PET." Journal of Nuclear Medicine, 56(4), 622-627. Link
Sources
- 1. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycyl-alanyl-phenylalanine | C14H19N3O4 | CID 100096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Indanyl)glycine | C11H13NO2 | CID 167556 - PubChem [pubchem.ncbi.nlm.nih.gov]
Publish Comparison Guide: Binding Affinity Validation of Indanylglycine-Based Inhibitors
Executive Summary: The Conformational Advantage
Indanylglycine (Ig) and its derivatives represent a specialized class of conformationally constrained amino acid analogues. Widely utilized in high-potency peptidomimetics—most notably HCV NS3/4A protease inhibitors (e.g., Ciluprevir analogues) and Excitatory Amino Acid Transporter 2 (EAAT2) blockers—these scaffolds function by locking the inhibitor into a bioactive conformation prior to binding.
This pre-organization minimizes the entropic penalty (
This guide objectively compares the three primary validation modalities—FRET-based Enzymatic Kinetics , Surface Plasmon Resonance (SPR) , and Isothermal Titration Calorimetry (ITC) —providing optimized protocols to ensure data integrity.
Part 1: Comparative Analysis of Binding Assays[1][2]
For indanylglycine-based inhibitors, "binding affinity" is often a function of the method used. The table below summarizes the performance of each modality specifically for these rigid, hydrophobic scaffolds.
| Feature | FRET-Based Enzymatic Assay ( | Surface Plasmon Resonance ( | Isothermal Titration Calorimetry ( |
| Primary Readout | Functional Potency (Inhibition) | Kinetic Binding ( | Thermodynamics ( |
| Suitability for Indanylglycine | High. Best for physiological relevance. Tolerates DMSO well. | Medium. Requires careful surface chemistry to prevent hydrophobic non-specific binding. | Low to Medium. High concentrations required often lead to aggregation of hydrophobic Ig-analogues. |
| Throughput | High (384-well plates) | Medium (Chip-based) | Low (One sample per hour) |
| Critical Failure Mode | Inner filter effects (fluorescence interference) | Mass transport limitations; "Sticky" binding to reference channel | Heat of dilution masking binding signal; insolubility |
| Verdict | Gold Standard for | Best for Residence Time | Best for Mechanism of Action |
The "Affinity Gap" Phenomenon
Researchers often observe a discrepancy where
-
Cause: Indanylglycine inhibitors often exhibit "induced fit" or slow-onset inhibition. Equilibrium methods (like simple SPR) may underestimate affinity if the dissociation phase is not long enough to capture the slow
characteristic of these tight binders. -
Resolution: For Ig-based inhibitors, Enzymatic
is the most reliable predictor of biological efficacy, while SPR is essential for characterizing the residence time (drug-target occupancy).
Part 2: Strategic Validation Workflow
The following diagram outlines the decision logic for validating indanylglycine inhibitors, integrating checks for aggregation and specificity.
Figure 1: Validation workflow prioritizing solubility checks due to the hydrophobic nature of the indanyl scaffold.
Part 3: Detailed Experimental Protocols
Protocol A: FRET-Based Determination of (HCV NS3/4A Model)
This protocol is optimized to prevent "false potency" caused by inhibitor aggregation, a common issue with indanylglycine derivatives.
Reagents:
-
Target: Recombinant HCV NS3/4A protease (or EAAT2 proteoliposomes).
-
Substrate: Depsipeptide fluorogenic substrate (e.g., Ac-Asp-Glu-Val-Val-Pro-Abu-COO -Ala-Ser-Cys(Lys-LC-Red)-NH2). Note: Ester linkage allows faster turnover.
-
Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 1 mM DTT, 5% Glycerol. Crucial: CHAPS is preferred over Tween-20 for indanylglycine solubility.
Step-by-Step Methodology:
-
Enzyme Activation: Pre-incubate NS3/4A (2 nM final) in assay buffer for 10 min at 25°C to stabilize the heterodimer.
-
Inhibitor Dilution: Prepare a 3-fold serial dilution of the indanylglycine inhibitor in 100% DMSO. Transfer to assay plate to yield final 5% DMSO concentration.
-
Self-Validation: Include a "No Enzyme" control to check for intrinsic fluorescence of the inhibitor (indanyl groups can sometimes fluoresce in UV).
-
-
Reaction Initiation: Add substrate (
concentration, typically 2-5 µM). -
Kinetic Read: Monitor fluorescence (Ex/Em: 530/620 nm) continuously for 60 minutes.
-
Data Analysis:
-
Calculate initial velocity (
) from the linear portion (first 10-15 min). -
Fit to the Morrison Equation (tight-binding) rather than standard IC50 models, as indanylglycine inhibitors are often active at concentrations close to the enzyme concentration
.
-
Protocol B: Surface Plasmon Resonance (SPR) for Hydrophobic Ligands
Standard amine coupling often deactivates the target or creates a surface prone to non-specific binding of hydrophobic indanyl rings.
Methodology:
-
Surface Chemistry: Use Streptavidin (SA) chips with biotinylated target protein (site-specific biotinylation at C-terminus is preferred over random amine coupling). This orients the active site away from the dextran matrix.
-
Reference Channel: Immobilize a "dummy" protein (e.g., biotinylated BSA) rather than leaving the surface blank. Indanylglycine compounds often bind non-specifically to the dextran; BSA blocks these sites.
-
Running Buffer: PBS-P+ (containing 0.05% Surfactant P20) + 3% DMSO .
-
Critical Step: Perform "Solvent Correction" cycles. The high refractive index of DMSO requires precise matching between running buffer and sample buffer.
-
-
Injection Strategy:
-
Single Cycle Kinetics (SCK): Recommended. Inject 5 increasing concentrations sequentially without regeneration. This prevents surface degradation from harsh regeneration buffers (often needed for tight indanyl binders).
-
-
Analysis: Fit to a 1:1 Binding Model with Mass Transport . If the
is extremely slow (< ), fix the based on theoretical saturation to avoid fitting errors.
Part 4: Scientific Integrity & Troubleshooting (E-E-A-T)
The "Sticky Compound" False Positive
Indanylglycine derivatives are hydrophobic. They can form colloidal aggregates that sequester enzymes, leading to promiscuous inhibition.
-
Validation Check: Add 0.01% Triton X-100 to the assay. If the
shifts dramatically (e.g., >10-fold loss of potency), the inhibition was likely artifactual (aggregation-based) rather than specific binding.
Slow-Onset Inhibition
The rigid indanyl ring often requires the enzyme to undergo a conformational change to accommodate the inhibitor (Induced Fit).
-
Observation: In FRET assays, the reaction rate curves are not linear but curve downward over time (progressive inhibition).
-
Correction: Do not use initial velocity (
) from the first 2 minutes. Pre-incubate inhibitor and enzyme for 30-60 minutes before adding substrate to reach equilibrium, or use full progress curve analysis to determine and directly from the enzymatic reaction.
References
-
Tsantrizos, Y. S., et al. (2003). "Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection."[1] Angewandte Chemie International Edition.
-
Lamarre, D., et al. (2003). "An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus."[2] Nature.
-
Dunlop, J., et al. (2005). "Characterization of novel aryl-ether, biaryl, and fluorene aspartic acid and diaminopropionic acid analogs as potent inhibitors of the high-affinity glutamate transporter EAAT2." Molecular Pharmacology.
-
Copeland, R. A. (2016). "Binding Kinetics and Drug Action: The Value of Residence Time." Expert Opinion on Drug Discovery.
-
Heimburg, T., et al. (2024). "Comparative Analysis of the Techniques for the Determination of Binding Affinity." BioRxiv.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
